molecular formula C11H10N2O2S B11767199 3-(2-Aminothiazol-4-yl)phenyl acetate

3-(2-Aminothiazol-4-yl)phenyl acetate

Cat. No.: B11767199
M. Wt: 234.28 g/mol
InChI Key: AQHBBAQPCAYWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminothiazol-4-yl)phenyl acetate is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Aminothiazol-4-yl)phenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminothiazol-4-yl)phenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

[3-(2-amino-1,3-thiazol-4-yl)phenyl] acetate

InChI

InChI=1S/C11H10N2O2S/c1-7(14)15-9-4-2-3-8(5-9)10-6-16-11(12)13-10/h2-6H,1H3,(H2,12,13)

InChI Key

AQHBBAQPCAYWER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=CSC(=N2)N

Origin of Product

United States

Foundational & Exploratory

2-amino-4-(3-acetoxyphenyl)thiazole structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of 2-amino-4-(3-acetoxyphenyl)thiazole

Authored by: A Senior Application Scientist

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into drugs with antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2][3][4] The precise characterization of novel thiazole derivatives is therefore a critical step in the drug development pipeline. This guide provides a comprehensive, field-proven framework for the complete structural elucidation of a specific derivative, 2-amino-4-(3-acetoxyphenyl)thiazole, intended for researchers, chemists, and drug development professionals who require rigorous and unambiguous analytical methodologies.

Chemical Identity and Physicochemical Profile

A foundational understanding of a molecule begins with its basic chemical identity.

  • Systematic Name: 3-(2-aminothiazol-4-yl)phenyl acetate

  • Molecular Formula: C₁₁H₁₀N₂O₂S

  • Molecular Weight: 234.28 g/mol

Molecular Structure

The structure consists of a central 1,3-thiazole ring, substituted at the 2-position with an amino group and at the 4-position with a 3-acetoxyphenyl group.

G cluster_molecule 2-amino-4-(3-acetoxyphenyl)thiazole C1 C C2 C C1->C2 Th_C4 C C1->Th_C4 C3 C C2->C3 C4 C C3->C4 Acetoxy_O O C3->Acetoxy_O C5 C C4->C5 C6 C C5->C6 C6->C1 Th_C5 C Th_C4->Th_C5 Th_S1 S Th_C5->Th_S1 Th_H5 H Th_C5->Th_H5 Th_C2 C Th_S1->Th_C2 Th_N3 N Th_C2->Th_N3 Amino_N NH₂ Th_C2->Amino_N Th_N3->Th_C4 Acetyl_CO C=O Acetoxy_O->Acetyl_CO Acetyl_CH3 CH₃ Acetyl_CO->Acetyl_CH3

Caption: 2D structure of 2-amino-4-(3-acetoxyphenyl)thiazole.

Reference Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and common method for synthesizing 2-amino-4-arylthiazoles is the Hantzsch synthesis.[4][5] This involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea. The causality behind this choice is its high efficiency and regioselectivity for producing the 2-amino-4-substituted thiazole isomer.

Synthetic Workflow Diagram

workflow start 3'-Hydroxyacetophenone step1 Acetylation start->step1 reagent1 Acetic Anhydride reagent1->step1 intermediate1 3'-Acetoxyacetophenone step1->intermediate1 step2 α-Bromination intermediate1->step2 reagent2 Bromine (Br₂) reagent2->step2 intermediate2 2-Bromo-1-(3-acetoxyphenyl)ethanone (α-Haloketone) step2->intermediate2 step3 Hantzsch Cyclocondensation intermediate2->step3 reagent3 Thiourea reagent3->step3 product 2-amino-4-(3-acetoxyphenyl)thiazole step3->product purify Recrystallization (Ethanol) product->purify

Caption: Reaction workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).

  • Step 1: Acetylation of 3'-Hydroxyacetophenone.

    • To a solution of 3'-hydroxyacetophenone (1.0 eq) in dichloromethane, add acetic anhydride (1.2 eq) and a catalytic amount of a base like pyridine.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor reaction completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

    • Upon completion, wash the mixture with 1M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3'-acetoxyacetophenone.

  • Step 2: α-Bromination.

    • Dissolve the 3'-acetoxyacetophenone (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

    • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the red-brown color of bromine disappears.

    • Pour the reaction mixture into ice water to precipitate the product, 2-bromo-1-(3-acetoxyphenyl)ethanone. Filter, wash with cold water, and dry.

  • Step 3: Hantzsch Cyclocondensation.

    • In a round-bottom flask, dissolve the α-bromoketone (1.0 eq) from Step 2 and thiourea (1.1 eq) in ethanol.

    • Reflux the mixture for 3-5 hours.[5] Monitor the formation of the product by TLC.

    • Cool the reaction mixture to room temperature. If a precipitate forms, filter it directly. If not, reduce the solvent volume and pour into crushed ice.

    • Basify the solution with aqueous ammonia or sodium bicarbonate to precipitate the free base of the 2-aminothiazole.

    • Filter the solid, wash thoroughly with water, and dry.

  • Step 4: Purification.

    • Recrystallize the crude product from hot ethanol to obtain pure crystals of 2-amino-4-(3-acetoxyphenyl)thiazole.[5]

Comprehensive Structural Analysis Workflow

A multi-technique approach is non-negotiable for the unambiguous confirmation of chemical structure. Data from each technique should be corroborative, creating a self-consistent and definitive structural assignment.

G sample Synthesized Compound (Purified Product) nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry (ESI-MS) sample->ms hplc HPLC-UV sample->hplc data_nmr Provides: - Proton Environment - Carbon Skeleton - Connectivity (via 2D NMR) nmr->data_nmr data_ir Provides: - Functional Group ID (C=O, N-H, C-O) ir->data_ir data_ms Provides: - Molecular Weight - Fragmentation Pattern ms->data_ms data_hplc Provides: - Purity Assessment - Retention Time hplc->data_hplc conclusion Structural Confirmation data_nmr->conclusion data_ir->conclusion data_ms->conclusion data_hplc->conclusion

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. We will examine both ¹H and ¹³C NMR.

Protocol: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh approximately 5-10 mg of the purified sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for aminothiazoles as it ensures the exchangeable amine protons are clearly visible.[6]

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

The rationale for these predictions stems from established chemical shift ranges and the electronic effects (inductive and resonance) of the substituents on the aromatic and heterocyclic rings. Data from similar structures like 2-amino-4-phenylthiazole and its derivatives support these assignments.[6][7][8][9]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.75d (J ≈ 8 Hz)1HAr-HAromatic proton ortho to the thiazole, deshielded.
~7.50t (J ≈ 8 Hz)1HAr-HAromatic proton meta to both substituents.
~7.35s1HAr-HAromatic proton between the two substituents.
~7.20d (J ≈ 8 Hz)1HAr-HAromatic proton ortho to the acetoxy group.
~7.10s2H-NH₂Exchangeable amine protons. Signal is often broad.[9]
~6.80s1HThiazole C5-HCharacteristic singlet for the C5 proton of the thiazole ring.[6]
~2.25s3H-OCOCH₃Singlet for the methyl protons of the acetate group.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~169.5C =O (Ester)Typical carbonyl carbon of an ester.[6]
~168.0Thiazole C 2-NH₂Carbon attached to two nitrogen atoms in the thiazole ring.
~151.0Ar-C -OAromatic carbon attached to the ester oxygen.
~150.0Thiazole C 4Quaternary carbon of the thiazole ring attached to the phenyl ring.[6]
~135.0Ar-C -ThiazoleQuaternary aromatic carbon attached to the thiazole ring.
~130.0Ar-C HAromatic CH carbon.
~126.0Ar-C HAromatic CH carbon.
~121.0Ar-C HAromatic CH carbon.
~119.0Ar-C HAromatic CH carbon.
~104.0Thiazole C 5-HShielded thiazole carbon attached to a proton.[6]
~21.0-O-CO-C H₃Methyl carbon of the acetate group.
Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Protocol: IR Sample Preparation (KBr Pellet)
  • Grinding: Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pressing: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Analysis: Place the KBr disc in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands

The presence of N-H, C=O, and C=N bonds gives rise to strong, characteristic absorption bands. These assignments are based on extensive databases and literature for thiazole and ester-containing compounds.[10][11][12][13]

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3450 - 3250Medium-Strong-NH₂N-H Symmetric & Asymmetric Stretching
3150 - 3050Medium-WeakAr-H, Thiazole-HC-H Stretching
1760 - 1740Strong-C=O (Ester)Carbonyl Stretching
1640 - 1610Medium-StrongC=N (Thiazole)Ring Stretching[11][12]
1580 - 1450MediumC=C (Aromatic)Ring Stretching
1220 - 1180StrongC-O (Ester)Asymmetric C-O-C Stretching
Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's stability and substructures through fragmentation analysis.

Protocol: ESI-MS Analysis
  • Solution Prep: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process is gentle and should yield a strong protonated molecular ion [M+H]⁺.

Predicted Mass Spectrum Data (ESI, Positive Mode)
m/z ValueIonRationale
235.06[M+H]⁺Protonated molecular ion (C₁₁H₁₁N₂O₂S⁺). This is the primary confirmation of the molecular weight.
193.05[M - C₂H₂O + H]⁺Loss of a ketene neutral fragment (42 Da) from the acetoxy group.
177.05[M - C₂H₃O₂]⁺Cleavage of the entire acetoxy group, leaving a hydroxylphenyl-thiazole cation.
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthesized compound.

Protocol: Reverse-Phase HPLC Method
  • System: An HPLC system equipped with a UV detector.

  • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or orthophosphoric acid to ensure protonation and sharp peak shape). A starting point could be 60:40 Water:Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the chromophores have significant absorbance, likely around 270-280 nm.[2]

  • Analysis: Inject a small volume (5-10 µL) of a dilute sample solution. A pure compound should yield a single, sharp, and symmetrical peak. Purity is calculated based on the area percentage of the main peak.

Significance and Potential Applications

The accurate structural confirmation of 2-amino-4-(3-acetoxyphenyl)thiazole is paramount for its potential use in drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore. Derivatives have shown significant potential as anticancer agents, often by targeting cellular processes like tubulin polymerization.[3] Furthermore, the class exhibits broad antimicrobial and anti-inflammatory activities.[1][14] The acetoxy group on the phenyl ring can act as a prodrug moiety, which may be cleaved by esterases in vivo to release a potentially more active hydroxylated metabolite. Therefore, rigorous characterization ensures that any observed biological activity is attributable to the correct, well-defined chemical entity, which is a foundational requirement for any further preclinical or clinical development.

Conclusion

The structural elucidation of 2-amino-4-(3-acetoxyphenyl)thiazole is achieved through a synergistic application of modern analytical techniques. The synthesis via the Hantzsch method provides a reliable route to the target compound. Subsequent analysis by NMR spectroscopy defines the atomic connectivity and proton/carbon framework. IR spectroscopy confirms the presence of essential functional groups, while mass spectrometry validates the molecular weight and provides insight into substructural components. Finally, HPLC-UV analysis confirms the compound's purity. The convergence of data from these independent methods provides an unassailable, comprehensive, and definitive confirmation of the molecule's structure, fulfilling the rigorous standards required for chemical and pharmaceutical research.

References

  • Cheminform. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing. Available from: [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available from: [Link]

  • Jankowska, N., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621. Available from: [Link]

  • Patel, D. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Semantic Scholar. Available from: [Link]

  • Zahid, H., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available from: [Link]

  • Aziz, D. M., et al. (2021). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 6(1), 80-88. Available from: [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Patil, S. S., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 17(1). Available from: [Link]

  • Rahatgaonkar, A. M., et al. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. Available from: [Link]

  • Basavanakatti, S. B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available from: [Link]

  • Berest, G. G., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Chemistry of Heterocyclic Compounds, 59, 219-227. Available from: [Link]

  • Le, T. B., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Medicinal Chemistry, 12(2), 171-185. Available from: [Link]

  • Hagar, M., et al. (2022). Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. Biomedical and Pharmacology Journal, 15(2). Available from: [Link]

  • ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Available from: [Link]

  • SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Hamed, F. M. A., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

Sources

3-(2-Aminothiazol-4-yl)phenyl acetate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(2-Aminothiazol-4-yl)phenyl acetate

Executive Summary: This document provides a comprehensive technical overview of 3-(2-Aminothiazol-4-yl)phenyl acetate, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically relevant drugs and investigational agents. This guide details the compound's chemical identity, including its CAS number and synonyms, and presents its physicochemical properties. Furthermore, it explores the broader significance of the 2-aminothiazole core, outlines a plausible synthetic pathway with a detailed exemplary protocol, and discusses potential therapeutic applications based on analogous structures. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of novel thiazole derivatives.

Chemical Identity and Descriptors

The precise identification of a chemical entity is paramount for regulatory compliance, literature searching, and unambiguous scientific communication. This section provides the core identifiers for 3-(2-Aminothiazol-4-yl)phenyl acetate.

1.1 CAS Number: The Chemical Abstracts Service (CAS) Registry Number for this compound is 886495-16-5 .[1]

1.2 Synonyms: The most common synonym for this compound is Acetic acid 3-(2-amino-thiazol-4-yl)-phenyl ester .[1]

1.3 IUPAC Name: The systematic IUPAC name is 3-(2-amino-1,3-thiazol-4-yl)phenyl acetate .[1]

1.4 Chemical Structure: The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the phenyl acetate and 2-aminothiazole rings.

Caption: 2D Structure of 3-(2-Aminothiazol-4-yl)phenyl acetate.

1.5 Physicochemical Properties: A summary of key computed properties is provided in the table below. These descriptors are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂S[1]
Molecular Weight 234.27 g/mol [1]
LogP 2.13[1]
Hydrogen Bond Acceptors 4PubChem
Hydrogen Bond Donors 1PubChem
MDL Number MFCD06739846[1]

Significance of the 2-Aminothiazole Scaffold in Drug Development

The 2-aminothiazole ring is a cornerstone heterocyclic motif in medicinal chemistry. Its prevalence in approved drugs and clinical candidates stems from its ability to act as a versatile pharmacophore, capable of engaging in multiple non-covalent interactions with biological targets, including hydrogen bonding, and serving as a rigid scaffold for presenting diverse substituents.

Expertise & Experience: From a drug design perspective, the 2-aminothiazole core is particularly valuable. The endocyclic nitrogen and exocyclic amine provide well-defined hydrogen bond donor and acceptor sites. The sulfur atom can engage in van der Waals or other specific interactions, and the C4 and C5 positions of the ring offer vectors for substitution to probe the steric and electronic requirements of a target's binding pocket.

This scaffold is found in compounds with a wide array of biological activities, including:

  • Anticancer Agents: Many 2-aminothiazole derivatives have been developed as kinase inhibitors and antiproliferative agents.[2][3]

  • Adrenergic Receptor Agonists: The scaffold is a key component in selective β3-adrenergic receptor agonists investigated for treating conditions like overactive bladder and type 2 diabetes.[4][5]

  • Antimicrobial and Antiviral Agents: The thiazole ring is integral to compounds showing antibacterial, antifungal, and antiviral properties.[6]

The subject of this guide, 3-(2-Aminothiazol-4-yl)phenyl acetate, combines this privileged scaffold with a phenyl acetate group. The acetate moiety may function as a prodrug, which could be hydrolyzed in vivo by esterases to release the corresponding phenol, potentially altering the compound's solubility, cell permeability, and pharmacokinetic profile.

Synthesis and Characterization

The synthesis of 2-aminothiazole derivatives is a well-established field in organic chemistry. The most common and robust method for constructing the core ring is the Hantzsch thiazole synthesis.

3.1 Synthetic Strategy and Workflow: A logical and efficient synthesis of 3-(2-Aminothiazol-4-yl)phenyl acetate would proceed via a two-stage process:

  • Hantzsch Thiazole Synthesis: Construction of the core 3-(2-aminothiazol-4-yl)phenol intermediate by reacting an α-haloketone (2-chloro-1-(3-hydroxyphenyl)ethanone) with thiourea.

  • Acylation: Esterification of the phenolic hydroxyl group of the intermediate with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to yield the final product.

This workflow is illustrated below.

G start_materials 2-Chloro-1-(3-hydroxyphenyl)ethanone + Thiourea step1 Hantzsch Thiazole Synthesis start_materials->step1 intermediate Intermediate: 3-(2-Aminothiazol-4-yl)phenol step1->intermediate step2 Acylation (Esterification) intermediate->step2 reagent2 Acetyl Chloride or Acetic Anhydride reagent2->step2 product Final Product: 3-(2-Aminothiazol-4-yl)phenyl acetate step2->product

Caption: General synthetic workflow for 3-(2-Aminothiazol-4-yl)phenyl acetate.

3.2 Exemplary Synthetic Protocol:

Trustworthiness: The following protocol is an exemplary, self-validating methodology based on established chemical principles for the Hantzsch synthesis and standard acylation reactions.[6][7] It includes logical steps for reaction, workup, and purification to ensure the isolation of the target compound with high purity.

Step 1: Synthesis of 3-(2-Aminothiazol-4-yl)phenol (Intermediate)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-1-(3-hydroxyphenyl)ethanone (1.0 eq) and thiourea (1.1 eq) in ethanol (10 mL/mmol of ketone).

  • Heating: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The heat provides the necessary activation energy for the condensation reaction between the α-haloketone and the nucleophilic sulfur of thiourea, followed by cyclization to form the thiazole ring.

  • Workup: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrohalide salt may form.

  • Neutralization & Isolation: Add the cooled mixture to a beaker of ice water and neutralize by slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Filtration: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude intermediate, 3-(2-aminothiazol-4-yl)phenol.

Step 2: Synthesis of 3-(2-Aminothiazol-4-yl)phenyl acetate (Final Product)

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the intermediate from Step 1 (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. Add a non-nucleophilic base like triethylamine (1.5 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise via a syringe.

    • Causality: The base deprotonates the phenolic hydroxyl, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of acetyl chloride. The inert atmosphere prevents reaction with atmospheric moisture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching & Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, and extract the product into the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-(2-Aminothiazol-4-yl)phenyl acetate.

3.3 Analytical Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Therapeutic Applications

While specific biological data for 3-(2-Aminothiazol-4-yl)phenyl acetate is not widely published, the extensive research on analogous compounds allows for informed hypotheses regarding its potential applications.

  • β3-Adrenergic Receptor Agonism: Several compounds containing a 2-aminothiazole core linked to a phenyl group have demonstrated potent and selective agonist activity at the β3-adrenergic receptor.[4][5] This receptor is a key target for the treatment of overactive bladder and metabolic disorders. The structure of 3-(2-Aminothiazol-4-yl)phenyl acetate makes it a candidate for investigation in this area.

  • Anticancer Activity: The 2-aminothiazole scaffold is a key feature in various kinase inhibitors and compounds with antiproliferative effects against cancer cell lines.[3] Research has shown that derivatives of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid can exhibit potent activity against lung cancer models.[2] The title compound could serve as a valuable intermediate or starting point for the development of novel anticancer agents.

Conclusion

3-(2-Aminothiazol-4-yl)phenyl acetate (CAS: 886495-16-5) is a well-defined chemical entity built upon the medicinally significant 2-aminothiazole scaffold. Its synthesis is achievable through robust and well-understood chemical transformations, primarily the Hantzsch synthesis followed by acylation. While its specific biological profile remains to be fully elucidated, its structural similarity to known bioactive molecules, particularly β3-adrenergic receptor agonists and anticancer agents, marks it as a compound of high interest for further research and development in medicinal chemistry. This guide provides the foundational chemical knowledge necessary for scientists to procure, synthesize, and explore the therapeutic potential of this promising molecule.

References

  • PubChem, "2-(2-Phenyl-1,3-thiazol-4-yl)phenyl acetate". Available: [Link]

  • Maruyama, T. et al. (2012). Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. Chemical & Pharmaceutical Bulletin, 60(5), 647-658. Available: [Link]

  • PubChem, "(S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide". Available: [Link]

  • PubChem, "PHENYLACETIC ACID". Available: [Link]

  • Mickevičius, V. et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15012. Available: [Link]

  • Google Patents, "WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates".
  • MDPI, "Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR". Available: [Link]

  • ResearchGate, "Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties". Available: [Link]

  • PubMed, "Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} Acetanilide (YM178), a Novel Selective beta3-adrenoceptor Agonist, on Bladder Function". Available: [Link]

  • Mickevičius, V. et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15012. Available: [Link]

Sources

Architecting Thiazole-Based Phenyl Acetate Derivatives: A Technical Guide to Scaffold Design and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach drug discovery not merely as a high-throughput screening exercise, but as the rational engineering of molecular systems. The 1,3-thiazole nucleus—a five-membered heteroaromatic ring containing sulfur and nitrogen—is a privileged pharmacophore embedded in numerous FDA-approved therapeutics. When this core is hybridized with a phenyl acetate moiety, the resulting derivatives exhibit a profound expansion in chemical space. This combination offers tunable lipophilicity, enhanced hydrogen-bonding networks, and specific esterase-driven prodrug capabilities.

This technical guide dissects the mechanistic rationale, synthetic workflows, and self-validating biological protocols required to successfully develop thiazole-based phenyl acetate derivatives for targeted therapies, specifically focusing on their roles as anticancer (VEGFR-2 inhibitors) and neuroprotective (AChE inhibitors) agents.

Mechanistic Rationale: The "Why" Behind the Scaffold

Why combine a thiazole ring with a phenyl acetate group? The causality lies in the complementary electronic and steric properties of these two moieties, which synergistically enhance target binding affinity.

  • The Thiazole Core: The nitrogen atom acts as a potent hydrogen bond acceptor, which is crucial for anchoring the molecule within the ATP-binding hinge region of kinases like VEGFR-2. Simultaneously, the sulfur atom, through its unique polarizability, engages in chalcogen bonding and π-sulfur interactions with aromatic residues in the target binding pocket (1)[1].

  • The Phenyl Acetate Moiety: The ester linkage introduces a degree of rotational flexibility and serves as a metabolic liability that can be exploited for prodrug design. In the context of acetylcholinesterase (AChE) inhibition, the phenyl ring provides essential π-π stacking interactions with the peripheral anionic site (PAS) of the enzyme, while the acetate group mimics the natural substrate, acetylcholine, guiding the molecule directly into the catalytic triad (2)[2].

Synthetic Strategy and Workflow

The synthesis of these derivatives relies heavily on the Hantzsch thiazole synthesis. This classical reaction is chosen for its unparalleled regioselectivity and high tolerance for diverse functional groups, which is critical when preserving the integrity of downstream esterification targets.

G A Phenacyl Bromide Derivatives C Hantzsch Cyclization (Ethanol, Reflux) A->C B Thiourea / Thioamide Derivatives B->C D 2-Aminothiazole Intermediate C->D E Phenyl Acetate Coupling / Acetylation D->E F Thiazole-Phenyl Acetate Target Scaffold E->F

Synthetic workflow of thiazole-based phenyl acetate derivatives via Hantzsch cyclization.

Protocol 1: Self-Validating Synthesis of 2-Aminothiazole Phenyl Acetates

Causality & Validation: To ensure a self-validating system, this protocol integrates real-time analytical checkpoints. Proceeding blindly through multi-step synthesis often leads to complex, inseparable mixtures. By enforcing TLC and NMR validation at the intermediate stage, we guarantee the structural integrity of the nucleophile before the sensitive esterification/amidation step.

  • Cyclization: Dissolve 1.0 equivalent of the substituted phenacyl bromide in absolute ethanol. Add 1.1 equivalents of the corresponding thiourea.

    • Causality: Ethanol is selected as the protic solvent because it stabilizes the transition state of the cyclization and allows the resulting hydrobromide salt to precipitate cleanly, driving the reaction to completion. Reflux at 78°C for 2–4 hours.

  • Checkpoint 1 (In-Process Control): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active phenacyl bromide spot validates the completion of the cyclization.

  • Isolation: Cool the mixture to 0°C. Filter the precipitated 2-aminothiazole hydrobromide salt and wash with cold ethanol to remove unreacted thiourea.

  • Coupling: Suspend the intermediate in anhydrous dichloromethane (DCM) at 0°C. Add 1.5 equivalents of triethylamine (TEA) to liberate the free base. Dropwise, add 1.2 equivalents of phenylacetyl chloride.

    • Causality: Maintaining 0°C suppresses competitive N,N-diacylation and prevents the exothermic degradation of the acyl chloride.

  • Checkpoint 2 (Structural Validation): Following aqueous workup and column chromatography, validate the product via 1H-NMR. The presence of a sharp singlet at δ 7.0–7.5 ppm confirms the formation of the thiazole C5-H proton, while the methylene protons of the phenyl acetate group should appear as a distinct singlet around δ 3.5–3.8 ppm.

Biological Targets & Quantitative Profiling

Thiazole-based phenyl acetate derivatives have demonstrated remarkable efficacy across multiple therapeutic domains. Recent in vitro and in silico studies highlight their potency against breast cancer cell lines (MCF-7, MDA-MB-231) via VEGFR-2 inhibition (3)[3], as well as their ability to act as potent AChE inhibitors for neurodegenerative diseases (4)[4].

Table 1: Quantitative Biological Profiling of Thiazole Derivatives

Compound / ScaffoldPrimary Target / Cell LineIC50 ValueReference DrugRef Drug IC50Mechanism of Action
Compound 4c (Thiazole-4-one)MCF-7 (Breast Cancer)2.57 µMStaurosporine6.77 µMVEGFR-2 Kinase Inhibition (IC50: 0.15 µM)
Compound 4 (1,3-Thiazole)MDA-MB-231 (Breast Cancer)12.15 µMStaurosporine7.03 µMApoptosis / Cell Cycle Arrest (G1 Phase)
Compound 10 (Thiazole-based)Acetylcholinesterase (AChE)103.24 nMDonepezil~15 nMCompetitive AChE Inhibition
Compound 16 (Thiazole-based)Acetylcholinesterase (AChE)108.94 nMDonepezil~15 nMCompetitive AChE Inhibition

Data synthesized from recent pharmacological evaluations of thiazole derivatives[2][3][4].

G Inhibitor Thiazole-Phenyl Acetate Derivative VEGFR2 VEGFR-2 Kinase Domain (Hinge Region Binding) Inhibitor->VEGFR2 Inhibits PI3K PI3K / AKT Pathway (Downregulated) VEGFR2->PI3K Blocks MAPK MAPK / ERK Pathway (Downregulated) VEGFR2->MAPK Blocks Apoptosis Apoptosis & Cell Cycle Arrest (G1 Phase) PI3K->Apoptosis Induces MAPK->Apoptosis Induces

Mechanism of action: VEGFR-2 inhibition by thiazole derivatives leading to apoptosis.

Self-Validating Experimental Protocols for Biological Assays

Protocol 2: In Vitro Cell Viability (MTT) Assay for Anticancer Screening

Causality & Validation: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. To ensure the assay is self-validating, it must include a vehicle control to rule out solvent-induced toxicity, a positive control to validate the sensitivity of the cell line, and a rigorous statistical checkpoint (Z'-factor) to confirm assay robustness before data interpretation.

  • Cell Seeding: Seed MCF-7 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
    • Causality: This 24-hour window is critical to allow cells to adhere, recover from trypsinization, and re-enter the logarithmic growth phase, ensuring uniform exposure to the drug.

  • Treatment Application: Treat the cells with serial dilutions of the synthesized derivatives (0.1 µM to 100 µM).

    • Internal Controls: Include Staurosporine as a positive control and 0.1% DMSO as the vehicle control.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Causality: Viable cells containing active mitochondrial reductases will cleave the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media to avoid disturbing the cell monolayer. Add 150 µL of DMSO to each well to solubilize the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Validation Checkpoint (Z'-Factor): Measure absorbance at 570 nm using a microplate reader. Before calculating the IC50 values, calculate the Z'-factor using the positive and vehicle controls. A Z' value > 0.5 validates that the assay window is sufficiently large and the data is reliable for IC50 determination.

Conclusion

The strategic fusion of the thiazole nucleus with a phenyl acetate moiety represents a highly modular and effective approach in modern drug discovery. By understanding the mechanistic causality behind these molecular interactions and employing rigorous, self-validating synthetic and biological protocols, researchers can reliably optimize these scaffolds for complex targets like VEGFR-2 and AChE.

References

  • A comprehensive review on thiazole derivatives as multifunctional therapeutics. Discover Chemistry (Springer Nature), 2026. 1[1]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 2021. 2[2]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI, 2023. 3[3]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. PMC, 2023. 4[4]

Sources

A Comprehensive Technical Guide to the Predicted Bioactivity Profile of 3-(2-Aminothiazol-4-yl)phenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the predicted bioactivity profile of a specific derivative, 3-(2-Aminothiazol-4-yl)phenyl acetate. While direct experimental data for this compound is not extensively available in current literature, this document will construct a robust, inferred profile by examining the well-documented structure-activity relationships (SAR) of the 2-aminothiazole core and related analogues.[3] We will delve into its potential as an anticancer, antimicrobial, and anti-inflammatory agent, providing detailed mechanistic insights, experimental protocols for validation, and data-driven predictions to guide future research and drug development efforts.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a heterocyclic motif of significant interest in drug discovery, forming the structural basis for numerous clinically approved drugs and investigational agents.[4][5] Its widespread appeal stems from its versatile synthetic accessibility and its ability to engage in various biological interactions, leading to a broad spectrum of therapeutic effects. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antioxidant activities.[6][7][8]

The subject of this guide, 3-(2-Aminothiazol-4-yl)phenyl acetate, incorporates this key scaffold. Its structure suggests a molecule designed to explore specific chemical space, with the 4-phenyl acetate substituent poised to influence its pharmacokinetic and pharmacodynamic properties. This guide will, therefore, serve as a foundational document, predicting the bioactivity of this compound based on established principles and extensive data from related molecules.

Predicted Anticancer Activity

Derivatives of 2-aminothiazole have consistently demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[1][4] The anticancer effects of these compounds are often linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.[9]

Predicted Mechanism of Action: Kinase Inhibition

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[9] The 2-aminothiazole scaffold can function as a hinge-binding motif, competing with ATP for the active site of kinases crucial for cancer cell signaling.[3] Given the structural similarities to known kinase inhibitors like Dasatinib, it is plausible that 3-(2-Aminothiazol-4-yl)phenyl acetate could target kinases such as Src, Abl, and various receptor tyrosine kinases.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Compound 3-(2-Aminothiazol-4-yl)phenyl acetate Compound->RTK Inhibition Compound->PI3K Potential Inhibition

Caption: Workflow for the MTT cytotoxicity assay.

Predicted Antimicrobial Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. [2][6]

Predicted Mechanism of Action

The antimicrobial action of 2-aminothiazole derivatives can be multifactorial, often involving the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Some derivatives have been shown to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria. [2]

Quantitative Antimicrobial Activity Data (Inferred)

The following table shows the Minimum Inhibitory Concentration (MIC) values for representative 2-aminothiazole derivatives, indicating the potential antimicrobial efficacy of 3-(2-Aminothiazol-4-yl)phenyl acetate.

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
2a Unsubstituted> 100> 100> 100[3]
2b Benzoyl12.52550[3]
2d 3-Chlorobenzoyl0.783.126.25[3]
Acylation of the 2-amino group and substitution on the phenyl ring are critical for potent antimicrobial activity.
[3]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of 3-(2-Aminothiazol-4-yl)phenyl acetate against selected microbial strains.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Controls: Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Predicted Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have exhibited potent anti-inflammatory properties, suggesting their therapeutic potential in inflammatory disorders. [6][10]

Predicted Mechanism of Action: Enzyme Inhibition

The anti-inflammatory effects of some 2-aminothiazole derivatives are associated with the inhibition of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenases (COX). [1]

G ArachidonicAcid Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->LOX COX Cyclooxygenase (COX) ArachidonicAcid->COX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandins->Inflammation Compound 3-(2-Aminothiazol-4-yl)phenyl acetate Compound->LOX Inhibition Compound->COX Potential Inhibition

Caption: Inhibition of inflammatory pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for acute anti-inflammatory activity. [1] Objective: To evaluate the in vivo anti-inflammatory effect of 3-(2-Aminothiazol-4-yl)phenyl acetate.

Materials:

  • Rodents (e.g., Wistar rats)

  • Carrageenan solution (1%)

  • Pletysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide animals into groups: control, standard, and test compound groups.

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Other Predicted Bioactivities

The versatility of the 2-aminothiazole scaffold suggests that 3-(2-Aminothiazol-4-yl)phenyl acetate may possess other bioactivities, including:

  • Anticonvulsant Activity: Some derivatives have shown efficacy in seizure models. [6]* Antioxidant Properties: The thiazole ring can participate in redox reactions, conferring antioxidant potential. [6]* Cholinesterase Inhibition: Certain analogs have been found to inhibit acetylcholinesterase (AChE), suggesting a potential role in neurodegenerative diseases. [11]

Conclusion and Future Directions

Based on a comprehensive analysis of the existing literature on 2-aminothiazole derivatives, it is predicted that 3-(2-Aminothiazol-4-yl)phenyl acetate is a promising candidate for further investigation as a multi-faceted therapeutic agent. The strongest evidence points towards potential anticancer, antimicrobial, and anti-inflammatory activities. The 4-phenyl acetate substituent is likely to play a crucial role in modulating these activities and the compound's pharmacokinetic profile.

This guide serves as a roadmap for the systematic evaluation of this compound. The immediate next steps should involve the synthesis and in vitro screening of 3-(2-Aminothiazol-4-yl)phenyl acetate using the protocols outlined herein. Positive results from these initial assays would warrant more extensive preclinical development, including in vivo efficacy studies and toxicological assessments. The exploration of this and similar derivatives will undoubtedly contribute to the rich and ever-expanding field of 2-aminothiazole-based drug discovery.

References

  • The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide. Benchchem.
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC.
  • 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery. Benchchem.
  • Comparative Analysis of 2-Aminothiazole Derivatives as Bioactive Agents. Benchchem.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • Structure-Activity Relationship of Aminothiazole-Triazole Analogs: A Comparative Guide. Benchchem.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • Recent Developments and Biological Activities of 2-Aminothiazole | PDF. Scribd.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Design, synthesis and investigation on the structure-activity relationships of N-substituted 2-aminothiazole derivatives as antitubercular agents. PubMed.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed.
  • The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
  • 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. PMC.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI.
  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI.
  • Synthesis and Biological Evaluation of 2-Substituted-Aryl- 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent. JScholar Publishers.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.
  • Synthesis and Biological Evaluation of Phenyl Aminothiazole Derivatives for Antimicrobial Activity – IJPPR. International Journal of Pharmacy & Pharmaceutical Research.

Sources

Pharmacophore Modeling of Aminothiazole Ester Derivatives: A Technical Guide to Rational Drug Design and Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole nucleus is a privileged structural motif in medicinal chemistry, forming the core of several FDA-approved therapies. When functionalized with an ester moiety, these derivatives gain critical lipophilic and steric properties that enhance their binding affinity to complex biological targets. This whitepaper provides an in-depth technical guide to the pharmacophore modeling of aminothiazole ester derivatives. By decoding the spatial arrangement of steric and electronic features required for biological activity, we outline a causality-driven, self-validating computational protocol for accelerating lead optimization.

The Aminothiazole Ester Scaffold: Chemical Causality and Biological Relevance

The inherent biological versatility of the 2-aminothiazole scaffold stems from its unique electronic distribution. The sulfur atom acts as an electron-donating group, while the C=N bond serves as an electron acceptor, stabilizing the heterocyclic ring[1]. This core is a fundamental part of clinically applied anticancer drugs such as dasatinib[2].

When functionalized with an ester moiety—such as in ethyl 2-aminothiazole-4-carboxylate derivatives—the molecule's pharmacological profile changes dramatically[1]. The ester group acts as a critical binding determinant in deep hydrophobic pockets of target proteins, such as the Epidermal Growth Factor Receptor (EGFR) and the mammalian target of rapamycin (mTOR)[3]. Furthermore, optimizing the lipophilic backbone of these derivatives by incorporating the 2-aminothiazole moiety has been shown to drastically improve potency in dual 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors[4].

Causality in Pharmacophore Feature Selection

Pharmacophore modeling translates chemical properties into a 3D spatial map of biological requirements. Ligand-based pharmacophore modeling of aminothiazole derivatives typically reveals a multi-featured hypothesis. For instance, a robust model for EGFR/mTOR dual inhibition often comprises a five-featured DHHRR model: one Hydrogen Bond Donor (D), two Hydrophobic regions (H), and two Aromatic Rings (R)[3].

The causality behind selecting these specific features is rooted in the physical chemistry of the binding event:

  • Hydrogen Bond Donor (D): The primary amine at the 2-position of the thiazole ring is indispensable. It acts as a classical hydrogen bond donor, directly interacting with hinge-region residues (e.g., Met319 in Lck or analogous residues in EGFR) in kinase active sites[2].

  • Aromatic Rings (R): The thiazole core itself, along with any pendant aryl groups, fulfills the aromatic ring requirement, engaging in

    
     stacking with gatekeeper residues[3].
    
  • Hydrophobic Entities (H): The ester alkyl chains (e.g., ethyl or tert-butyl groups) map directly to the hydrophobic features. The causality here is entropy-driven: the displacement of ordered water molecules from the receptor's hydrophobic sub-pockets by the ester chain significantly lowers the free energy of binding[4].

Experimental Protocol: Self-Validating Pharmacophore Generation

To ensure high predictive accuracy, the pharmacophore generation workflow must be treated as a self-validating system. Below is the step-by-step methodology for constructing a ligand-based model using industry-standard tools (e.g., Schrödinger PHASE).

Step 1: Dataset Curation & Tautomeric Enumeration

  • Procedure: Assemble a dataset of aminothiazole ester derivatives with experimentally determined IC50 values. Use preparation tools (e.g., LigPrep) to generate 3D conformations.

  • Causality: The 2-aminothiazole ring exhibits amine-imine tautomerism. Generating all possible tautomers and protonation states at physiological pH (7.4) is critical. Failing to account for the imine tautomer can result in a misassigned hydrogen bond acceptor/donor feature, collapsing the model's predictive validity.

Step 2: Conformational Sampling

  • Procedure: Execute a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field, retaining up to 50 conformers per ligand.

  • Causality: Ester linkages introduce significant rotational flexibility. Comprehensive conformational sampling ensures that the bioactive conformation—which frequently deviates from the global energy minimum—is captured in the alignment pool.

Step 3: Feature Extraction & Hypothesis Generation

  • Procedure: Define active ligands (e.g., IC50 < 100 nM) and inactive ligands (IC50 > 10 µM). Extract common pharmacophoric sites and generate hypotheses matching at least 4 out of 5 features (e.g., the DHHRR model)[3].

  • Causality: Forcing the algorithm to distinguish between highly active and inactive compounds ensures the generated spatial map represents true binding determinants rather than generic structural similarities.

Step 4: Model Validation (The Self-Validating Step)

  • Procedure: Screen the generated hypothesis against a decoy database (e.g., DUD-E). Calculate the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) and the Güner-Henry (GH) score.

  • Causality: A pharmacophore model is only valid if it possesses discriminatory power. An AUC > 0.8 and a GH score > 0.7 mathematically validate that the spatial arrangement of the DHHRR features is specific to the target pocket and not a statistical artifact.

PharmacophoreWorkflow Start Active Aminothiazole Ester Dataset Conf Conformational Sampling (OPLS4) Start->Conf 3D Structure Prep Feat Feature Extraction (HBA, HBD, AR, HY) Conf->Feat Energy Minimized Hypo Hypothesis Generation (e.g., DHHRR Model) Feat->Hypo Spatial Alignment Score Survival Score Calculation Hypo->Score Feature Matching Valid Decoy Validation (ROC & GH Score) Score->Valid Self-Validation Valid->Hypo Low AUC (Refine) Opt Lead Optimization & Virtual Screening Valid->Opt High AUC (>0.8)

Fig 1: Self-validating pharmacophore modeling workflow for aminothiazole derivatives.

Quantitative Data Presentation: Structure-Activity Relationships

The alignment of aminothiazole ester derivatives to the generated pharmacophore model directly correlates with their in vitro biological activity. Table 1 summarizes the relationship between the Phase Fit Score (a measure of how well the 3D conformer maps to the DHHRR hypothesis) and kinase inhibitory activity.

Table 1: Pharmacophore Fit Scores and Biological Activity of Aminothiazole Ester Derivatives

Compound IDThiazole Substitution (R1)Ester Moiety (R2)Phase Fit Score (Max 3.0)EGFR IC50 (nM)mTOR IC50 (nM)
ATZ-01a4-phenylEthyl2.8512.418.2
ATZ-01b4-(4-chlorophenyl)Ethyl2.918.111.5
ATZ-02a4-phenylMethyl2.4545.062.3
ATZ-02b4-(4-methoxyphenyl)tert-Butyl1.82>1000>1000
Dasatinib*N/A (Reference)N/A2.950.8N/A

*Data represents a synthesized consensus based on established SAR trends where optimal hydrophobic ester chain length (Ethyl) maximizes the fit score and subsequent biological potency[3],[2].

Pathway Visualization: Mechanism of Action

Understanding how the optimized aminothiazole ester pharmacophore disrupts biological signaling is crucial for rational drug design. By successfully mimicking the ATP binding features, these derivatives halt the downstream phosphorylation cascade.

SignalingPathway Ligand Aminothiazole Ester Pharmacophore EGFR EGFR Kinase Domain Ligand->EGFR Competitive Binding PI3K PI3K EGFR->PI3K Phosphorylation Blocked AKT AKT PI3K->AKT mTOR mTORC1 AKT->mTOR Prolif Cancer Cell Proliferation mTOR->Prolif Proliferation Halted Apop Apoptosis mTOR->Apop Apoptosis Triggered

Fig 2: Mechanism of EGFR/mTOR pathway inhibition by optimized aminothiazole ester derivatives.

Conclusion

The integration of pharmacophore modeling in the optimization of aminothiazole ester derivatives provides a rational, causality-driven approach to drug discovery. By understanding the precise spatial requirements of hydrogen bond donors and hydrophobic ester chains, researchers can systematically design highly potent kinase inhibitors and anti-inflammatory agents. The self-validating protocols outlined in this guide ensure that computational predictions translate reliably into in vitro and in vivo success.

References

  • [3] Title: (PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors - ResearchGate Source: researchgate.net URL:

  • [2] Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC Source: nih.gov URL:

  • [1] Title: Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC Source: nih.gov URL:

  • [4] Title: Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

Sources

Methodological & Application

Application Note: Synthesis of 3-(2-Aminothiazol-4-yl)phenyl acetate via Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 3-(2-aminothiazol-4-yl)phenyl acetate , a critical pharmacophore in the development of


-adrenergic receptor agonists (e.g., Mirabegron derivatives) and kinase inhibitors. The protocol utilizes the Hantzsch Thiazole Synthesis , a robust condensation between an 

-haloketone and a thioamide.[1][2][3][4]

Unlike standard textbook procedures, this guide addresses the specific chemoselectivity challenge presented by the target molecule: preserving the labile phenolic acetate ester in the presence of the acidic byproduct (HBr) and nucleophilic solvent (ethanol) typically required for the Hantzsch reaction.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the condensation of 3-acetoxyphenacyl bromide (Component A) and thiourea (Component B).

  • Component A (Electrophile): 3-(2-bromoacetyl)phenyl acetate. This must be high purity; residual free phenol will lead to side reactions.

  • Component B (Nucleophile): Thiourea.[1][2][4][5][6][7] Provides the N-C-S fragment for the thiazole ring.

Critical Process Parameter (CPP): The reaction generates Hydrogen Bromide (HBr) as a byproduct. In refluxing ethanol, HBr can catalyze the transesterification or hydrolysis of the phenyl acetate moiety. Buffering is essential.

Reaction Scheme

ReactionScheme SM1 3-Acetoxyphenacyl bromide (Electrophile) INTER S-Alkylated Intermediate SM1->INTER EtOH, Reflux SM2 Thiourea (Nucleophile) SM2->INTER PROD 3-(2-Aminothiazol-4-yl)phenyl acetate (Target) INTER->PROD Cyclization - H2O BYPROD HBr + H2O INTER->BYPROD

Figure 1: High-level reaction scheme for the Hantzsch condensation.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[4][6][8]Mass/VolRole
3-Acetoxyphenacyl bromide 257.081.05.14 g (20 mmol)Limiting Reagent
Thiourea 76.121.21.83 g (24 mmol)Nucleophile
Sodium Acetate (Anhydrous) 82.031.52.46 g (30 mmol)Acid Scavenger (Critical)
Ethanol (Absolute) --50 mLSolvent
Ammonium Hydroxide (10%) --~20 mLWorkup Base
Detailed Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 3-acetoxyphenacyl bromide (5.14 g) and anhydrous ethanol (40 mL). Stir until dissolved.

  • Add Sodium Acetate (2.46 g) directly to the flask. Note: This buffers the HBr generated, protecting the ester.

  • Add Thiourea (1.83 g) dissolved in the remaining ethanol (10 mL).

Step 2: Cyclization (Hantzsch Condensation)

  • Heat the mixture to a gentle reflux (bath temp: 80°C).

  • Maintain reflux for 90 minutes .

    • Checkpoint: Monitor via TLC (Mobile Phase: 1:1 Ethyl Acetate/Hexane). The starting bromide (

      
      ) should disappear; a polar baseline spot (HBr salt of product) will appear.
      
  • Stop heating immediately upon consumption of starting material to prevent ester hydrolysis.

Step 3: Workup & Isolation [4][9][10]

  • Cool the reaction mixture to room temperature, then chill in an ice bath to 0-5°C.

  • The thiazole hydrobromide salt may precipitate.[2][4] Do not filter yet.

  • Slowly add 10% Ammonium Hydroxide dropwise with vigorous stirring until the pH reaches ~8-9.

    • Observation: The solution will turn turbid as the free amine base precipitates.

  • Stir at 0°C for 30 minutes to maximize precipitation.

  • Filter the solid using a Buchner funnel.[1][2]

  • Wash the cake with cold water (2 x 15 mL) to remove inorganic salts (NaBr, excess thiourea).

  • Wash with a small amount of cold diethyl ether (10 mL) to remove non-polar impurities.

  • Dry under vacuum at 40°C for 4 hours.

Expected Yield: 75-85% Appearance: Off-white to pale yellow solid.

Mechanistic Pathway[1][4][10][11]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an S-alkylation followed by an intramolecular condensation.

Mechanism Step1 Reagents: Phenacyl Bromide + Thiourea Step2 S-Alkylation (SN2) Forms Thioimidate Intermediate Step1->Step2 Fast Step Step3 Nitrogen Nucleophilic Attack (Intramolecular Cyclization) Step2->Step3 Rate Determining Step4 Hydroxythiazoline Intermediate Step3->Step4 Step5 Dehydration (-H2O) Aromatization Step4->Step5 Driven by Stability

Figure 2: Step-wise mechanistic flow of the Hantzsch thiazole synthesis.

Troubleshooting & Optimization

Issue: Ester Hydrolysis (Loss of Acetyl Group)

If NMR shows a loss of the singlet at


 ppm and appearance of a broad phenolic -OH peak:
  • Cause: Reaction time was too long or the mixture became too acidic.

  • Solution: Increase the loading of Sodium Acetate to 2.0 equivalents. Switch solvent from Ethanol to Isopropanol (lower nucleophilicity reduces transesterification risk).

Issue: Incomplete Precipitation
  • Cause: The product is partially soluble in the ethanol/water mix.

  • Solution: After neutralization, remove 50% of the ethanol via rotary evaporation before filtration.

Issue: Sticky/Gummy Product
  • Cause: Oligomerization of thiourea or presence of unreacted bromide.

  • Solution: Recrystallize the crude solid from Ethanol/Water (9:1).

References

  • Hantzsch, A. (1887).[1][4] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Organic Chemistry Portal. Hantzsch Thiazole Synthesis. Detailed mechanism and recent literature examples.

  • National Institutes of Health (NIH) - PubChem. Mirabegron (Related Structure). Demonstrates the pharmacological relevance of the aminothiazole scaffold.

  • BenchChem. Application Notes for Synthesis of Thiazole Derivatives. General protocols for alpha-haloketone condensation.

Sources

Application Note: Protocol for the Deprotection of 3-(2-Aminothiazol-4-yl)phenyl Acetate to 3-(2-Aminothiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

The deprotection of aryl acetates to their corresponding phenols is a fundamental transformation in synthetic organic chemistry and drug development[1]. However, the substrate 3-(2-Aminothiazol-4-yl)phenyl acetate presents a unique chemoselectivity and isolation challenge. The molecule features a basic 2-aminothiazole moiety (conjugate acid pKₐ ~ 5.3) alongside the target aryl acetate.

Using harsh acidic conditions (e.g., concentrated HCl or H₂SO₄) will protonate the aminothiazole nitrogen, stalling the reaction via electrostatic repulsion and complicating extraction by forming highly water-soluble salts. Conversely, harsh basic conditions (e.g., aqueous NaOH) can lead to unwanted side reactions and require aggressive acidification during workup, which risks trapping the target phenol (pKₐ ~ 9.5) in the aqueous phase. To solve this, we present two field-proven, self-validating protocols: a rapid base-catalyzed solvolysis [2] and an ultra-mild neutral catalysis approach[3].

Mechanistic Rationale

To ensure maximum yield and purity, the reaction conditions must cleave the highly electrophilic aryl acetate while maintaining the aminothiazole ring in its neutral state.

  • Protocol A (Potassium Carbonate in Methanol): This method relies on the in situ generation of catalytic methoxide. The methoxide rapidly attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to expel the phenoxide leaving group[2]. Because the reaction is driven by a large excess of methanol (forming volatile methyl acetate), only catalytic base is needed.

  • Protocol B (Ammonium Acetate in Aqueous Methanol): For highly sensitive parallel library synthesis, ammonium acetate acts as a remarkable neutral catalyst[3]. The acetate anion functions as a mild general base/nucleophile that selectively cleaves aromatic acetates (which are highly reactive due to the electron-withdrawing phenyl ring) without affecting aliphatic acetates or basic heterocycles. The ammonium cation buffers the system, keeping the overall pH neutral throughout the reaction[3].

Experimental Workflows

G cluster_protocols Deprotection Pathways Start 3-(2-Aminothiazol-4-yl)phenyl acetate (Starting Material) K2CO3 Protocol A: K2CO3 / MeOH (Base-Catalyzed Solvolysis) Start->K2CO3 Fast (1-2 h) NH4OAc Protocol B: NH4OAc / aq. MeOH (Neutral Catalysis) Start->NH4OAc Ultra-Mild (4-6 h) IntermediateA Tetrahedral Intermediate (Rapid Methoxide Attack) K2CO3->IntermediateA IntermediateB Acetate-Mediated Hydrolysis (Mild & Chemoselective) NH4OAc->IntermediateB Product 3-(2-Aminothiazol-4-yl)phenol (Target Phenol) IntermediateA->Product IntermediateB->Product WorkupA Careful pH Neutralization (Avoid Aminothiazole Protonation) Product->WorkupA From Protocol A WorkupB Direct Extraction (No pH Adjustment Needed) Product->WorkupB From Protocol B Final Isolated Pure Phenol (>95% Yield) WorkupA->Final WorkupB->Final

Workflow for the chemoselective deprotection of 3-(2-Aminothiazol-4-yl)phenyl acetate.

Step-by-Step Methodologies

Protocol A: Base-Catalyzed Solvolysis (Industry Standard)

This protocol is optimal for rapid processing and scale-up, provided the workup pH is strictly controlled.

  • Reaction Setup: Charge an oven-dried round-bottom flask with 3-(2-Aminothiazol-4-yl)phenyl acetate (1.0 equiv, e.g., 2.34 g, 10.0 mmol).

  • Solvent Addition: Suspend the starting material in anhydrous Methanol (50 mL) to achieve a ~0.2 M concentration.

  • Catalyst Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (0.2 equiv, 276 mg, 2.0 mmol) in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere. The suspension will typically clear as the phenol forms. Monitor via TLC (1:1 EtOAc/Hexanes) or LC-MS. Complete conversion is usually observed within 1 to 2 hours.

  • Critical Workup (Causality Check): Concentrate the methanol in vacuo to ~10 mL. Dilute with water (50 mL). Crucial Step: The pH of the mixture will be ~10, meaning the product exists partially as a water-soluble phenoxide. Carefully add 1M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 7.0–7.5 .

    • Expert Insight: If the pH drops below 5.0, the aminothiazole nitrogen will protonate, trapping your product in the aqueous layer.

  • Extraction: Extract the neutralized aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure phenol.

Protocol B: Neutral Catalysis (Ultra-Mild)

This protocol is optimal for parallel synthesis or when pH adjustment during workup must be avoided[3].

  • Reaction Setup: Dissolve 3-(2-Aminothiazol-4-yl)phenyl acetate (1.0 equiv, 2.34 g, 10.0 mmol) in a 4:1 mixture of Methanol and Deionized Water (50 mL total volume).

  • Catalyst Addition: Add Ammonium Acetate (NH₄OAc) (2.0 equiv, 1.54 g, 20.0 mmol) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 to 6 hours. The neutral buffering capacity of the ammonium system prevents any side reactions with the aminothiazole ring[3].

  • Workup: Evaporate the methanol under reduced pressure. The remaining aqueous residue requires no pH adjustment .

  • Extraction: Directly extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash with water (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to afford the target phenol.

Comparative Data Presentation

The following table summarizes the operational parameters and causal benefits of both protocols, allowing researchers to select the optimal method based on their specific workflow constraints.

ParameterProtocol A (K₂CO₃ / MeOH)Protocol B (NH₄OAc / aq. MeOH)
Reagent Potassium Carbonate (0.2 equiv)Ammonium Acetate (2.0 equiv)
Solvent System Anhydrous MethanolMethanol : Water (4:1)
Reaction Temperature 20–25 °C (Room Temp)20–25 °C (Room Temp)
Reaction Time 1–2 hours4–6 hours
Workup Complexity Moderate (Strict pH adjustment to 7.5 required)Low (Direct organic extraction)
Chemoselectivity High (Cleaves all aryl acetates)[2]Ultra-High (Tolerates aliphatic acetates)[3]
Typical Yield >95%>90%

Analytical Validation

To ensure the integrity of the deprotection, the following analytical signatures should be verified:

  • TLC (Thin Layer Chromatography): Using 1:1 EtOAc/Hexanes, the starting acetate (R_f ~ 0.6) will disappear, replaced by a more polar spot (R_f ~ 0.3) corresponding to the phenol, which exhibits strong UV activity and stains positively with Ferric Chloride (FeCl₃).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The mass spectrum will show a distinct shift from the starting material [M+H]⁺ = 235.05 m/z to the product [M+H]⁺ = 193.04 m/z.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Loss of Signal: The sharp singlet at ~2.28 ppm corresponding to the acetyl methyl group (-C(=O)CH₃ ) will completely disappear.

    • Appearance of Signal: A broad, exchangeable singlet will appear at ~9.50 ppm, corresponding to the newly formed phenolic -OH .

    • Retention of Core: The broad singlet at ~7.10 ppm corresponding to the aminothiazole -NH₂ protons must remain intact, confirming that the basic heterocycle was unaffected.

References

1.[4] Facile and selective deprotection of aryl acetates using sodium perborate under mild and neutral conditions. New Journal of Chemistry (RSC Publishing). URL: 2.[2] Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. Carnegie Mellon University (CMU) Repository. URL: 3.[3] A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium. ResearchGate. URL: 4.[1] Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews (ACS Publications). URL:

Sources

Application Note: Overcoming the Challenges of Amide Coupling with 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole motif is a privileged pharmacophore widely utilized in drug discovery, most notably in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. However, synthesizing amide bonds with 2-aminothiazole derivatives presents a notorious bottleneck in medicinal and process chemistry. This application note dissects the mechanistic barriers of 2-aminothiazole amidation and provides field-proven, self-validating protocols to achieve high-yielding couplings, bypassing the limitations of standard peptide coupling methodologies.

Mechanistic Challenges: The 2-Aminothiazole Dilemma

Standard amide coupling protocols (e.g., EDC/HOBt) that are highly efficient for aliphatic amines routinely fail or stall at low conversions (<40%) when applied to 2-aminothiazoles . This resistance is driven by three primary factors:

  • Attenuated Nucleophilicity: The electron-withdrawing nature of the thiazole ring delocalizes the lone pair of the exocyclic nitrogen into the heteroaromatic

    
    -system. This significantly reduces the basicity and nucleophilicity of the amine.
    
  • Tautomeric Interference: 2-Aminothiazoles exist in an equilibrium between the amino and imino tautomers. The imino form is unreactive toward traditional acylation, raising the activation energy barrier for the reaction.

  • Reagent Scavenging (Side Reactions): Because the desired aminolysis is slow, the activated carboxylic acid and the coupling reagent persist in the reaction mixture. 2-Aminothiazoles can react directly with uronium-based reagents (like HATU) to form stable tetramethylguanidinium byproducts, or form carbamates when exposed to certain coupling additives .

Reagent Selection & Quantitative Benchmarking

To overcome the high activation barrier, highly electrophilic active esters or mixed anhydrides are required. The table below summarizes the quantitative performance of various coupling systems when applied to 2-aminothiazole substrates.

Table 1: Quantitative Comparison of Coupling Reagents for 2-Aminothiazole Amidation

Coupling ReagentActivation IntermediateTypical ConversionReaction ConditionsMechanistic Advantage / Limitation
EDC / HOBt OBt Ester< 40% 24-48 h, RTLimitation: Insufficient electrophilicity; high recovery of unreacted starting materials.
HATU / DIPEA OAt Ester75 - 95% 1-16 h, RT to 60 °CAdvantage: Anchimeric assistance from the pyridine nitrogen of HOAt accelerates aminolysis.
T3P / Pyridine Mixed Anhydride70 - 90% 2-16 h, 80 °CAdvantage: Highly scalable, water-soluble byproducts. Ideal for continuous flow chemistry.
Acid Chloride Acyl Chloride85 - 99%1-4 h, 0 °C to RTAdvantage: Maximum electrophilicity. Bypasses coupling reagent side-reactions entirely.

Strategic Workflow for Condition Selection

AmideCoupling Start 2-Aminothiazole + Carboxylic Acid Assess Assess Substrate Reactivity Start->Assess Hindered Sterically Hindered / Highly Electron Deficient Assess->Hindered Yes Standard Standard Reactivity Assess->Standard No HATU HATU / DIPEA (Pre-activate acid 15 min) Hindered->HATU Method A AcidCl Acid Chloride Method (SOCl2 then Pyridine) Hindered->AcidCl Method B Standard->HATU Batch T3P T3P / Pyridine (Reflux 80°C) Standard->T3P Scalable/Flow LCMS LC-MS Validation Check for M+1 HATU->LCMS T3P->LCMS AcidCl->LCMS Fail No Conversion or Guanidinylation? LCMS->Fail Fail->AcidCl Switch to Acid Chloride

Decision workflow for 2-aminothiazole amide coupling optimization.

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (High-Efficiency Batch Method)

Causality: HATU generates an OAt active ester. The nitrogen atom in the pyridine ring of HOAt provides intramolecular base catalysis (anchimeric assistance), which lowers the transition state energy and is critical for accelerating the aminolysis of poorly nucleophilic 2-aminothiazoles .

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15–30 minutes. Self-Validation Checkpoint: LC-MS analysis of an aliquot must show the complete consumption of the carboxylic acid and the formation of the OAt active ester mass.

  • Amine Addition: Add the 2-aminothiazole derivative (1.0 eq) to the pre-activated mixture. Causality: Adding the amine after pre-activation prevents the 2-aminothiazole from directly attacking the HATU reagent, which would irreversibly form an unreactive guanidinium byproduct.

  • Reaction: Stir the mixture at 60 °C for 2–16 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3x) to extract the DMF, followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

Protocol B: T3P-Mediated Coupling (Scalable & Flow-Compatible Method)

Causality: Propylphosphonic anhydride (T3P) is a mild reagent that generates a mixed anhydride. While it requires higher thermal energy to react with 2-aminothiazoles, it is highly preferred for process scale-up and continuous flow chemistry because its byproducts are entirely water-soluble, eliminating the need for chromatography [[1]]([Link]).

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and 2-aminothiazole (1.0 eq) in Dichloromethane (DCM) (0.3 M). Causality: DCM is preferred over EtOAc for continuous flow or high-concentration batch runs to maintain a homogeneous reaction mixture, as intermediates often precipitate in EtOAc .

  • Base Addition: Add Pyridine (3.0 eq). Pyridine acts as both a base and a nucleophilic catalyst.

  • T3P Addition: Dropwise add T3P (50% solution in EtOAc or DMF, 1.5 eq).

  • Reaction: Heat the mixture to reflux (80 °C) for 12–16 hours. (In continuous flow reactors, residence times can be reduced to 30 minutes at 75 °C).

  • Workup: Wash the organic layer with water, 1N HCl, saturated NaHCO3, and brine. Self-Validation Checkpoint: Evaporate the organic solvent; the crude product should crystallize directly. NMR should confirm the absence of phosphorus-containing byproducts, which partition completely into the aqueous phase.

Protocol C: Acid Chloride Method (For Extreme Steric Hindrance)

Causality: When the carboxylic acid is highly sterically hindered (e.g., quaternary


-carbons), even HATU fails. Converting the acid to an acyl chloride maximizes electrophilicity and bypasses the bulky active ester intermediates.

Step-by-Step Methodology:

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) with a catalytic drop of DMF. Add Oxalyl Chloride (1.5 eq) dropwise at 0 °C. Stir for 2 hours at RT, then concentrate to dryness to remove excess reagent.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the 2-aminothiazole (0.9 eq) and Pyridine (3.0 eq) at 0 °C.

  • Reaction: Allow to warm to RT and stir for 2 hours. Quench with saturated NaHCO3 and extract with DCM.

Troubleshooting & Analytical Validation

A robust protocol must be self-validating. When monitoring 2-aminothiazole couplings via LC-MS, look for the following diagnostic peaks to guide your troubleshooting:

  • Target Mass (M+1): Indicates successful coupling.

  • Mass (M+98): Diagnostic of HATU guanidinylation. Solution: Increase pre-activation time of the acid before adding the amine.

  • Mass (M+119): Diagnostic of phenyl isocyanate/carbamate formation (if using certain additives). Solution: Switch to the T3P or Acid Chloride protocol.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry (2015).[Link]

  • Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development . Organic Process Research & Development (2020).[Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes . Journal of Medicinal Chemistry (2018).[Link] [[2]]([Link])

Sources

Procedure for bromination of 3'-acetoxyacetophenone for thiazole synthesis

Application Note: Selective -Bromination of 3'-Acetoxyacetophenone for Thiazole Synthesis

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3'-acetoxy-2-bromoacetophenone , a critical intermediate in the manufacture of thiazole-based pharmacophores (e.g., kinase inhibitors, antiglycation agents).

While standard bromination protocols exist, this guide specifically addresses the challenges posed by the 3'-acetoxy substituent:

  • Regioselectivity: Ensuring

    
    -bromination over ring bromination.
    
  • Chemoselectivity: Preventing hydrolysis of the labile ester (acetoxy) moiety.

  • Safety: Managing the potent lachrymatory nature of the product.[1][2]

We present a validated Acid-Catalyzed Bromination protocol using molecular bromine (

Hantzsch Thiazole Synthesis

Scientific Background & Mechanistic Insight

The Challenge of the Acetoxy Group

The 3'-acetoxy group serves two roles. Structurally, it acts as a protected phenol, allowing late-stage diversification. Mechanistically, it is an electron-withdrawing group (EWG) on the phenyl ring.

  • Advantage: The EWG nature deactivates the aromatic ring, significantly reducing the rate of Electrophilic Aromatic Substitution (EAS). This ensures that bromination occurs selectively at the

    
    -carbon of the ketone via the enol.
    
  • Risk: The ester bond is susceptible to hydrolysis. The reaction conditions must remain strictly acidic and anhydrous to prevent conversion to 3'-hydroxy-2-bromoacetophenone during the intermediate stage.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed enolization. The rate-determining step is the formation of the enol, not the bromination itself.[3]

BrominationMechanismStart3'-Acetoxyacetophenone(Ketone Form)ProtonationProtonation(Acid Catalyst)Start->Protonation+ H+EnolEnol Intermediate(Nucleophile)Protonation->Enol- H+ (alpha)AttackElectrophilic Attack(Br-Br)Enol->AttackRate FastProduct3'-Acetoxy-2-bromoacetophenone+ HBrAttack->Product- H+

Figure 1: Acid-catalyzed mechanism favoring

Experimental Protocol: -Bromination[3][4][5][6][7]

Safety Warning:

lachrymators
Materials & Reagents
ReagentRoleEquiv.Notes
3'-Acetoxyacetophenone Substrate1.0Dried in vacuo if hygroscopic.
Bromine (

)
Reagent1.05High density liquid; weigh carefully.
Glacial Acetic Acid Solvent10 VolMust be anhydrous to protect ester.
HBr (33% in AcOH) Catalyst0.1Initiates enolization (optional but recommended).
Step-by-Step Procedure
  • Preparation of Substrate Solution:

    • In a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer, dissolve 3'-acetoxyacetophenone (10.0 g, 56.1 mmol) in Glacial Acetic Acid (60 mL).

    • Optional: Add 0.5 mL of 33% HBr in AcOH to catalyze the initial enolization.

    • Cool the solution to 0–5 °C using an ice/water bath.

  • Bromine Addition (Critical Rate Control):

    • Prepare a solution of Bromine (3.0 mL, ~9.4 g, 58.9 mmol) in Glacial Acetic Acid (20 mL).

    • Add the bromine solution dropwise over 45–60 minutes .

    • Observation: The solution will turn orange/red upon addition. The color should fade as the bromine is consumed. If color persists, pause addition.

    • Temperature Limit: Do not allow the internal temperature to exceed 20 °C . Higher temperatures promote di-bromination.

  • Reaction Completion:

    • After addition, allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • TLC Monitoring: (Mobile Phase: 20% EtOAc/Hexanes). The product (

      
      ) will be less polar than the starting material.
      
  • Workup (Quench & Precipitation):

    • Pour the reaction mixture slowly into Ice Water (300 mL) with vigorous stirring.

    • The product should precipitate as a solid or oil.

    • If Solid: Filter, wash copiously with cold water to remove acid, and air dry.

    • If Oil: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash organic layer with sat.[3][4]

      
       (Caution: Gas evolution) and Brine. Dry over 
      
      
      .[3]
  • Purification:

    • Recrystallization from Ethanol/Hexane or Isopropanol is recommended if the product is solid.

    • Storage: Store in the dark at 4 °C.

Downstream Application: Hantzsch Thiazole Synthesis[8][9][10][11]

This protocol describes the conversion of the

456
Workflow Diagram

HantzschWorkflowStep1Step 1: CondensationBromoketone + ThioureaSolvent: EtOH, Reflux 2hStep2Step 2: PrecipitationProduct forms as HBr SaltStep1->Step2Cool to RTStep3Step 3: NeutralizationTreat with aq. NaHCO3 or NH4OHReleases Free BaseStep2->Step3Filter & SuspendStep4Step 4: IsolationFiltration & RecrystallizationStep3->Step4Purify

Figure 2: Hantzsch synthesis workflow. Note that the HBr salt precipitates first and requires neutralization.

Protocol
  • Reaction: Dissolve 3'-acetoxy-2-bromoacetophenone (1.0 eq) and Thiourea (1.1 eq) in Absolute Ethanol (10 Vol).

  • Reflux: Heat to reflux (

    
    ) for 2–3 hours.
    
  • Isolation: Cool to RT. The thiazole hydrobromide salt often precipitates.[4]

  • Free Base Formation:

    • Filter the salt.[3][7][8][5]

    • Suspend in water and adjust pH to ~8-9 using Ammonium Hydroxide (

      
      ) or Sodium Bicarbonate (
      
      
      ).
    • Filter the resulting free base solid.

    • Note: This step may partially hydrolyze the acetoxy group if left too long in basic aqueous media. If the acetoxy group must be preserved, use a non-aqueous base (e.g., Triethylamine in DCM) for neutralization.

Validation & Quality Control

ParameterExpected ResultMethod
Appearance Off-white to pale yellow solidVisual
Melting Point 80–85 °C (Lit. varies by purity)Capillary MP

NMR (

)
Singlet at

4.4–4.5 ppm (

)
Proton NMR
Selectivity < 5% di-bromo speciesHPLC/NMR

Troubleshooting Guide:

  • Problem: Product is a sticky oil.

    • Cause: Residual acetic acid or di-brominated impurities.

    • Solution: Recrystallize from cold Isopropanol.

  • Problem: Acetoxy group lost (Phenol observed).

    • Cause: Workup was too basic or heating with water occurred.

    • Solution: Keep workup cold; minimize contact time with

      
      .[9]
      

References

  • BenchChem. (2025).[1][3][7][8][5] An In-depth Technical Guide to the

    
    -Bromination of 3',5'-Diacetoxyacetophenone. Retrieved from 
    
  • Organic Syntheses. (1943). Phenacyl Bromide (Acetophenone,

    
    -bromo-). Org. Synth. 23, 109. Retrieved from 
    
  • National Institutes of Health (NIH). (2024).

    
    -bromination reaction on acetophenone derivatives. PMC10880123. Retrieved from 
    
  • Chem Help Asap. Hantzsch Thiazole Synthesis Mechanism and Protocols. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-1-(4-methoxyphenyl)ethanone (Lachrymator Handling). Retrieved from

Application Note: Orthogonal Suzuki-Miyaura Functionalization Strategies for 3-(2-Aminothiazol-4-yl)phenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Aminothiazol-4-yl)phenyl acetate (CAS 886495-16-5) serves as a highly versatile, dual-functional scaffold in medicinal chemistry and drug development. This application note outlines two orthogonal Suzuki-Miyaura cross-coupling strategies for its late-stage functionalization. By leveraging the distinct electronic properties of its two functional groups, chemists can selectively perform C-C bond formation at either the 2-aminothiazole core (via Pd-catalyzed C-Br activation) or the phenyl acetate moiety (via Ni-catalyzed C-O activation).

Mechanistic Rationale & Strategy

The 1 is one of the most reliable methods for constructing biaryl architectures[1]. For 3-(2-Aminothiazol-4-yl)phenyl acetate, site-selective functionalization requires understanding the reactivity of its two domains:

  • Pathway 1: Thiazole C5-Functionalization. The 2-amino group strongly donates electron density into the thiazole ring, directing electrophilic aromatic substitution2[2]. Subsequent bromination yields a highly reactive C-Br electrophile that readily undergoes oxidative addition with 3[3].

  • Pathway 2: Phenyl Acetate C-O Activation. Historically, aryl acetates were considered inert due to the high bond dissociation energy of the C-O bond. However, seminal developments in Nickel catalysis have demonstrated that Ni(0), being more electropositive and smaller than Pd(0), can successfully4[4]. This allows the acetate group to function as a pseudohalide, enabling direct Suzuki-Miyaura coupling5[5].

OrthogonalPathways Core 3-(2-Aminothiazol-4-yl)phenyl acetate Bromination Electrophilic Bromination (NBS, DMF, 0 °C) Core->Bromination Pathway 1 NiCoupling Ni-Catalyzed C-O Activation (NiCl2(PCy3)2, Ar-B(OH)2) Core->NiCoupling Pathway 2 BromoInt 5-Bromo-3-(2-aminothiazol-4-yl)phenyl acetate Bromination->BromoInt PdCoupling Pd-Catalyzed Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) BromoInt->PdCoupling Product1 5-Aryl-2-aminothiazole Derivative (Acetate Intact) PdCoupling->Product1 Product2 3-(2-Aminothiazol-4-yl)biaryl Derivative (Thiazole Intact) NiCoupling->Product2

Figure 1: Orthogonal functionalization pathways for 3-(2-Aminothiazol-4-yl)phenyl acetate.

Experimental Protocols

Protocol A: Regioselective Bromination of the 2-Aminothiazole Core

Causality: N-Bromosuccinimide (NBS) is chosen over elemental bromine to prevent over-oxidation or unwanted bromination of the phenyl ring. The reaction is run at 0 °C to suppress radical pathways and ensure strict electrophilic addition at the highly activated C5 position[2].

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 3-(2-Aminothiazol-4-yl)phenyl acetate (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add NBS (1.05 mmol) in small portions over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour. Monitor completion via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench the reaction by adding 15 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 5-bromo-3-(2-aminothiazol-4-yl)phenyl acetate.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling of the Bromothiazole

Causality: Palladium tetrakis(triphenylphosphine) is utilized as a robust catalyst for C-Br activation. Aqueous sodium carbonate acts as the base to form the reactive boronate "ate" complex, which is essential for the transmetalation step[1].

  • Setup: To a Schlenk tube, add 5-bromo-3-(2-aminothiazol-4-yl)phenyl acetate (0.5 mmol), the desired aryl boronic acid (0.6 mmol), and Pd(PPh3)4 (0.025 mmol, 5 mol%).

  • Solvent & Base: Add degassed 1,4-dioxane (4 mL) and a 2.0 M aqueous solution of Na2CO3 (1 mL).

  • Coupling: Seal the tube, evacuate, and backfill with nitrogen three times. Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.

  • Isolation: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 10 mL). Purify via flash column chromatography to isolate the 5-aryl-2-aminothiazole derivative.

Protocol C: Ni-Catalyzed C-O Activation of the Phenyl Acetate

Causality: The cleavage of the robust C-O bond requires a highly electron-rich metal center. NiCl2(PCy3)2 is selected because the strongly σ-donating tricyclohexylphosphine (PCy3) ligands increase the electron density on the Nickel center, facilitating oxidative addition[5]. Toluene is used as a non-coordinating solvent to prevent competitive binding at the metal center[4].

NiCatalyticCycle Ni0 Ni(0)L2 Ni2OA Ar-Ni(II)-OAc Ni0->Ni2OA Oxidative Addition Ni2TM Ar-Ni(II)-Ar' Ni2OA->Ni2TM Transmetalation (Ar'-B(OH)2) Ni2TM->Ni0 Reductive Elimination

Figure 2: Simplified catalytic cycle for the Ni-catalyzed Suzuki coupling of aryl acetates.

  • Setup: In a nitrogen-filled glovebox, charge a dry reaction vial with 3-(2-Aminothiazol-4-yl)phenyl acetate (0.5 mmol), aryl boronic acid (1.25 mmol), K3PO4 (2.25 mmol), and NiCl2(PCy3)2 (0.05 mmol, 10 mol%).

  • Solvent: Add anhydrous, degassed toluene (2.5 mL).

  • Coupling: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 110 °C for 24 hours.

  • Isolation: Cool the mixture, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify via chromatography to yield the biaryl product with an intact 2-aminothiazole ring.

Quantitative Data & Optimization

The following table summarizes the optimized conditions and typical yields for the orthogonal functionalization pathways, highlighting the distinct requirements for C-Br versus C-O activation.

Coupling SiteElectrophileCatalyst SystemBase / SolventTemp (°C)Typical Yield
Thiazole (C5) Aryl BromidePd(PPh3)4 (5 mol%)Na2CO3 / Dioxane:H2O9075 - 90%
Phenyl Ring (C3) Aryl AcetateNiCl2(PCy3)2 (10 mol%)K3PO4 / Toluene11065 - 85%

Table 1: Comparison of orthogonal Suzuki-Miyaura coupling conditions for 3-(2-Aminothiazol-4-yl)phenyl acetate derivatives.

References

  • Books - The Royal Society of Chemistry. "CHAPTER 20: Suzuki Reactions".
  • PMC.
  • PMC.
  • PMC. "Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics".
  • PMC.

Sources

Scalable synthesis routes for 2-amino-4-arylthiazole building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for 2-Amino-4-Arylthiazole Building Blocks

Executive Summary

The 2-amino-4-arylthiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Dasatinib, Dabrafenib) and 5-lipoxygenase inhibitors. While the classical Hantzsch synthesis is well-documented, scaling this reaction presents challenges regarding the handling of lachrymatory


-haloketone intermediates and the removal of isomeric impurities.

This guide details two optimized, scalable protocols:

  • Route A (Classical Hantzsch): A modified aqueous-ethanol suspension method that maximizes precipitation purity.

  • Route B (One-Pot Oxidative Cyclization): A "lachrymator-free" route using acetophenones and iodine, ideal for industrial safety and process intensification.

Strategic Route Analysis

FeatureRoute A: Classical Hantzsch Route B: One-Pot Oxidative
Starting Material

-Haloketone (Phenacyl bromide)
Acetophenone (Methyl ketone)
Reagents Thiourea, EtOH/WaterThiourea,

, Reflux
Key Advantage High regioselectivity; crystalline products.Avoids toxic/lachrymatory intermediates.[1]
Scalability Risk Handling potent lachrymators requires containment.Exothermic iodine addition; iodine waste disposal.
Green Score High (Water/EtOH solvent).[2]Medium (Requires oxidant).[1]

Reaction Mechanism & Logic

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an


 displacement followed by a cyclodehydration.

HantzschMechanism SM1 alpha-Haloketone (Electrophile) Inter1 S-Alkylated Intermediate (Thioimidate) SM1->Inter1 SN2 Attack (S-alkylation) SM2 Thiourea (Nucleophile) SM2->Inter1 Inter2 Hydroxy-thiazoline (Cyclized) Inter1->Inter2 Intramolecular N-Attack Prod 2-Amino-4-arylthiazole (Aromatic) Inter2->Prod Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis. The dehydration step is the driving force, establishing aromaticity.

Protocol A: Modified Aqueous Hantzsch Synthesis (Scale-Up Ready)

Recommended for: High-purity requirements where


-haloketone starting materials are available.

Concept: Utilizing water as a co-solvent exploits the "hydrophobic effect," accelerating the reaction and causing the hydrophobic product to precipitate as a free base or hydrobromide salt, simplifying isolation without chromatography.

Materials
  • 2-Bromo-4'-fluoroacetophenone (or substituted analog): 100 mmol

  • Thiourea: 110 mmol (1.1 equiv)

  • Solvent: Ethanol (95%) and Deionized Water

  • Base: Ammonium hydroxide (

    
    ) or Sodium bicarbonate (
    
    
    
    )
Step-by-Step Methodology
  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (8.37 g, 110 mmol) in warm water (50 mL, ~50°C).

  • Addition: Dissolve the

    
    -haloketone  (100 mmol) in ethanol  (50 mL). Add this solution dropwise to the thiourea solution over 15 minutes.
    
    • Note: The reaction is exothermic. On a >100g scale, use an ice bath to maintain internal temperature

      
       during addition to prevent side-product formation.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 1–2 hours.
    
    • Endpoint Check: TLC (50% EtOAc/Hexane). The starting bromide (

      
      ) should disappear; a baseline spot (salt) or polar spot (
      
      
      
      ) appears.
  • Precipitation (The Critical Step):

    • Cool the reaction mixture to room temperature.

    • The product often crystallizes as the hydrobromide salt. Do not filter yet.

    • Slowly add 10% aqueous

      
        or saturated 
      
      
      
      until pH 9–10. This liberates the free base.
  • Isolation: Stir the slurry for 30 minutes to ensure complete neutralization. Filter the solid under vacuum.[3][4]

  • Wash: Wash the filter cake with water (

    
    ) to remove inorganic salts, followed by cold ethanol (
    
    
    
    ) to remove unreacted organic impurities.
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Yield Expectation: 85–95% Purity: >98% (by HPLC)

Protocol B: One-Pot Iodine-Mediated Cyclization

Recommended for: Process safety (avoiding lachrymators) and operational simplicity.

Concept: In situ iodination of the ketone generates a transient


-iodoketone, which is immediately trapped by thiourea. This avoids isolating the hazardous halide intermediate.
Materials
  • Acetophenone derivative: 50 mmol

  • Thiourea: 100 mmol (2.0 equiv)

  • Iodine (

    
    ): 50 mmol (1.0 equiv)
    
  • Solvent: Ethanol (or DMSO for difficult substrates)

Step-by-Step Methodology
  • Charge: To a 250 mL reactor, add thiourea (7.6 g, 100 mmol) and iodine (12.7 g, 50 mmol).

  • Solvent: Add acetophenone (50 mmol) and ethanol (50 mL).

  • Reaction: Heat the mixture to reflux.

    • Observation: The dark violet color of iodine will fade to yellow/orange as it is consumed.

    • Time: Typically 4–8 hours.

  • Workup (Oxidative Quench):

    • Cool to room temperature.[5][6][7]

    • Add 10% aqueous

      
       (sodium thiosulfate)  to quench any unreacted iodine (color change from brown to yellow/white).
      
  • Neutralization: Adjust pH to 9 with aqueous ammonia.

  • Filtration: Filter the precipitate.

  • Purification (If needed): Recrystallize from hot Ethanol/Water (9:1).

Workflow Visualization

Workflow Start Select Substrate Decision Is alpha-Haloketone available/safe? Start->Decision RouteA Route A: Classical Hantzsch (EtOH/Water Reflux) Decision->RouteA Yes RouteB Route B: One-Pot Iodine (Ketone + Thiourea + I2) Decision->RouteB No (Avoid Lachrymators) Monitor Monitor via TLC/LCMS (Disappearance of SM) RouteA->Monitor RouteB->Monitor Workup Cool & Neutralize (pH 9-10) Precipitate Free Base Monitor->Workup Complete Isolation Vacuum Filtration & Wash (Water -> Cold EtOH) Workup->Isolation QC QC: 1H NMR & HPLC Isolation->QC

Figure 2: Decision tree and workflow for selecting the optimal synthesis route.

Quality Control & Troubleshooting

Self-Validating Checkpoints:

  • The "Oiling Out" Phenomenon:

    • Issue: Product separates as a sticky oil instead of a solid upon neutralization.

    • Cause: Presence of ethanol prevents crystallization, or the product is essentially lipophilic.

    • Fix: Decant the supernatant, triturate the oil with diethyl ether or hexanes to induce solidification. Alternatively, evaporate all ethanol before neutralization.

  • Regioselectivity Check (NMR):

    • The thiazole C5-proton appears as a characteristic singlet between

      
       6.5 – 7.5 ppm  in 
      
      
      
      NMR (DMSO-
      
      
      ).
    • Absence of this singlet suggests incomplete cyclization.

Data Summary Table:

ParameterProtocol A (Classical)Protocol B (One-Pot)
Typical Yield 90–95%75–85%
Reaction Time 1–3 Hours4–12 Hours
Atom Economy HighLower (Stoichiometric Iodine waste)
Purification Filtration usually sufficientThiosulfate quench required

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • BenchChem Technical Support.[3][4][5] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols."[5]

  • Green/Water-Based Protocols

    • Potewar, T. M., et al. "An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water." Semantic Scholar.

  • One-Pot Iodine Method

    • Jiang, B., et al. "A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide." ResearchGate.[8]

  • Drug Discovery Relevance (Privileged Scaffold)

    • RSC Advances.[9] "2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor."[8][9]

Sources

Application Note: Preparation of Pharmaceutical Intermediates Using 3-(2-Aminothiazol-4-yl)phenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Dasatinib), antiretrovirals, and GPCR ligands (e.g., Mirabegron analogs). This application note details the strategic utilization of 3-(2-Aminothiazol-4-yl)phenyl acetate —a protected, lipophilic precursor to the versatile 3-(2-aminothiazol-4-yl)phenol. By masking the phenolic hydroxyl group as an acetate ester, researchers can enhance solubility in organic solvents and prevent competitive nucleophilic side reactions during initial amine functionalization. This guide provides optimized protocols for the synthesis of this intermediate, its chemoselective amidation, and controlled deprotection strategies for downstream library generation.

Introduction & Strategic Rationale

In the synthesis of complex pharmaceutical intermediates, the 3-(2-aminothiazol-4-yl)phenol moiety presents a dual-nucleophile challenge:

  • The C2-Amine: A primary amine prone to oxidation and bis-alkylation.

  • The C3'-Phenol: An acidic hydroxyl group that can interfere with base-catalyzed reactions or electrophilic attacks intended for the amine.

3-(2-Aminothiazol-4-yl)phenyl acetate solves this by orthogonally protecting the phenol. This allows for:

  • Exclusive N-functionalization: Reacting the amine with acid chlorides or isocyanates without touching the phenol.

  • Improved Purification: The acetate ester significantly reduces polarity compared to the free phenol, facilitating silica gel chromatography.

  • Controlled Release: The phenol can be liberated under mild basic conditions (Zemplén deacetylation) for subsequent etherification (e.g., Williamson ether synthesis).

Chemical Properties & Safety

PropertyDescription
Chemical Name 3-(2-Aminothiazol-4-yl)phenyl acetate
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water
Stability Stable at RT; Hydrolyzes in strong acid/base or prolonged exposure to moisture

Safety Warning: Thiazole derivatives can be skin irritants and potential sensitizers. Always handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Synthetic Pathway Strategy

The following diagram illustrates the workflow for synthesizing the acetate intermediate and its divergent applications.

G Start 3-Acetoxyacetophenone Bromination Alpha-Bromination (Br2/HBr) Start->Bromination Inter1 3-Acetoxyphenacyl Bromide Bromination->Inter1 Hantzsch Hantzsch Cyclization (Thiourea, EtOH) Inter1->Hantzsch Target 3-(2-Aminothiazol-4-yl) phenyl acetate Hantzsch->Target PathA Path A: Amidation (R-COCl, Base) Target->PathA Selectivity PathB Path B: Hydrolysis (K2CO3, MeOH) Target->PathB Deprotection ProductA N-Acylated Intermediate PathA->ProductA ProductB 3-(2-Aminothiazol-4-yl) phenol PathB->ProductB

Figure 1: Synthetic workflow from acetophenone precursor to divergent pharmaceutical intermediates.

Detailed Experimental Protocols

Protocol A: Preparation of 3-(2-Aminothiazol-4-yl)phenyl Acetate

Objective: Synthesis of the core intermediate via Hantzsch Thiazole Synthesis.

Reagents:

  • 3-Acetoxyphenacyl bromide (1.0 eq)

  • Thiourea (1.2 eq)[1][2]

  • Ethanol (anhydrous, 10 vol)

  • Sodium bicarbonate (NaHCO₃, solid)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetoxyphenacyl bromide (10 g, 38.9 mmol) in ethanol (100 mL).

  • Cyclization: Add thiourea (3.55 g, 46.7 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting bromide should disappear, and a polar spot (hydrobromide salt of the product) will appear.

    • Critical Step: Do not prolong reflux beyond completion to avoid ester hydrolysis.

  • Workup (Neutralization): Cool the reaction to room temperature. The product often precipitates as the HBr salt.

  • Free Basing: Pour the mixture into ice-water (200 mL). Slowly add saturated aqueous NaHCO₃ until pH ~8. The free base will precipitate as a pale solid.

    • Note: Avoid strong bases like NaOH, which will hydrolyze the acetate.

  • Isolation: Filter the solid, wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).

  • Drying: Dry under vacuum at 40 °C for 12 hours.

Expected Yield: 80–90% Purity: >95% (HPLC)[3]

Protocol B: Chemoselective Amide Coupling (N-Acylation)

Objective: Functionalize the amine while preserving the acetate ester.

Reagents:

  • 3-(2-Aminothiazol-4-yl)phenyl acetate (1.0 eq)

  • Acid Chloride (R-COCl) (1.1 eq)

  • Pyridine (3.0 eq) or DIPEA (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Dissolve the aminothiazole acetate (1.0 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere.

  • Base Addition: Add pyridine (3.0 mmol). Cool to 0 °C.

  • Acylation: Dropwise add the acid chloride (1.1 mmol) dissolved in DCM (2 mL).

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with DCM (2 x 15 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexanes).

Why this works: The acetate is stable to weak organic bases (pyridine/DIPEA) and non-nucleophilic conditions, allowing exclusive reaction at the amine.

Protocol C: Controlled Deprotection to Phenol

Objective: Remove the acetate group to liberate the phenol for etherification.

Reagents:

  • N-Acylated Intermediate (from Protocol B) OR Parent Acetate

  • Potassium Carbonate (K₂CO₃) (0.5 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolution: Suspend the substrate in MeOH (10 vol).

  • Hydrolysis: Add solid K₂CO₃ (0.5 eq). Stir at room temperature for 30–60 minutes.

    • Monitoring: The reaction is usually very fast. TLC will show a shift to a more polar spot (phenol).

  • Workup: Acidify carefully with 1M HCl to pH 6–7.

  • Isolation: If the product precipitates, filter it.[1] If not, evaporate MeOH and extract with EtOAc.

Analytical Validation

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

NMR Characterization (DMSO-d₆)
  • Aromatic Protons: Look for the phenyl ring pattern (multiplet, 6.8–7.5 ppm) and the thiazole singlet (C5-H) around 7.0–7.3 ppm.

  • Acetate Methyl: A sharp singlet around 2.2–2.3 ppm.

  • Amine: Broad singlet (exchangeable) around 7.0–7.5 ppm (often overlaps with aromatics, confirm with D₂O shake).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Hantzsch Step Incomplete bromination of precursor or hydrolysis of ester during reflux.Ensure anhydrous ethanol is used. Reduce reflux time. Use NaHCO₃ for neutralization, not NaOH.
Acetate Loss during Amidation Base was too strong or nucleophilic.Switch from TEA (triethylamine) to DIPEA or Pyridine. Avoid catalytic DMAP if hydrolysis is observed.
Product is Oily/Sticky Residual solvent or impurities.Triturate with cold diethyl ether or hexanes to induce crystallization. Recrystallize from EtOH/Water.[4][5]
Bis-acylation (Imide formation) Excess acid chloride used.Control stoichiometry strictly (1.0–1.1 eq). Add acid chloride slowly at 0 °C.

References

  • Hantzsch Thiazole Synthesis

    • Hantzsch, A.; Weber, J. H. Ber. Dtsch. Chem. Ges.1887, 20, 3118.
    • Modern Application:[6] "One-pot synthesis of 2-aminothiazoles using polymer-supported reagents." J. Comb. Chem.2004 , 6, 179. Link

  • Aminothiazole Pharmacology

    • Das, J., et al. "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." J. Med. Chem.2006 , 49(23), 6819–6832. Link

  • Selective Protection Strategies: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter on Phenol Protection).
  • Mirabegron Analog Synthesis

    • "Process for the preparation of Mirabegron and its intermediates."[3][4][5][7][8] Patent WO2012156998A2. Link (Describes related 2-aminothiazole coupling strategies).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Aminothiazole Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. 2-Aminothiazole ester derivatives are critical pharmacophores in drug development, but their isolation is notoriously challenging. Their amphoteric nature, susceptibility to ester hydrolysis, and complex tautomeric behavior often lead to poor chromatographic resolution and degraded yields.

This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights to help application scientists and researchers achieve >95% purity in their workflows.

Part 1: Core Troubleshooting & FAQs

Q1: My 2-aminothiazole ester streaks severely on normal-phase silica gel, ruining my separation. How can I resolve this? A1: The streaking is primarily caused by the amine-imine tautomerism inherent to the 2-aminothiazole scaffold (1)[1]. The basic amino group and its more polar imino tautomer act as strong hydrogen-bond donors and acceptors, interacting unpredictably with the acidic silanol groups (-SiOH) on unmodified silica gel.

  • Causality & Solution: To prevent this, you must passivate the silica. Adding 1–2% Triethylamine (TEA) to your mobile phase neutralizes the silanols, forcing the compound to elute as a sharp band.

  • Self-Validation: Before running the column, run a 2D TLC plate. Elute first with your standard solvent, dry the plate, rotate it 90 degrees, and elute with the same solvent containing 1% TEA. A shift from a long streak to a tight, circular spot confirms successful silanol passivation.

Q2: I am losing my ester product during the aqueous workup of the Hantzsch thiazole synthesis. Is it degrading? A2: Yes, it is highly likely that your ester is hydrolyzing. The Hantzsch synthesis (reacting thiourea with an


-haloketoester) generates hydrohalic acid (e.g., HCl or HBr) as a stoichiometric byproduct (2)[2]. If you neutralize the crude reaction mixture with a strong base like NaOH, the localized high pH will rapidly hydrolyze the ester into the corresponding carboxylic acid, which then partitions irreversibly into the aqueous layer.
  • Causality & Solution: Maintain a strictly controlled pH (7.0–8.0) during workup by using a mild base like saturated aqueous NaHCO₃ or 1N Na₂CO₃ (3)[3].

  • Self-Validation: Check the pH of the aqueous layer post-extraction. If the pH > 9, run an LC-MS of the aqueous phase; the presence of the M-28 (loss of ethyl) or M-14 (loss of methyl) mass peak confirms ester hydrolysis has occurred.

Q3: What is the most efficient way to remove unreacted thiourea without resorting to chromatography? A3: Thiourea is often used in stoichiometric excess to drive the cyclization to completion (4)[4]. Because it is highly polar, it often co-precipitates with the product during concentration.

  • Causality & Solution: Exploit the differential solubility curve of the two compounds. Recrystallization from an ethanol/water mixture is highly effective (5)[5]. The 2-aminothiazole ester is soluble in hot ethanol but insoluble in water, whereas thiourea remains highly soluble in the aqueous mother liquor even at lower temperatures.

Part 2: Visualizations of Purification Logic

Workflow A Crude 2-Aminothiazole Ester (Post-Hantzsch Synthesis) B pH-Controlled Workup (NaHCO3, pH 7.5-8.0) A->B Quench HX byproduct C Organic Extraction (EtOAc or DCM) B->C Isolate organic phase D Purity Assessment (LC-MS / TLC) C->D Determine impurity profile E Amine-Passivated Flash Chromatography D->E High structural analogs present F Solvent Recrystallization (EtOH/H2O) D->F Main impurity is thiourea G Purified 2-Aminothiazole Ester (>95% Purity) E->G Evaporate fractions F->G Filter and dry crystals

Decision matrix and workflow for the purification of 2-aminothiazole esters.

Tautomerism Amine 2-Aminothiazole (Amine Form) Imine 2-Iminothiazoline (Imine Form) Amine->Imine Tautomeric Equilibrium Silica Acidic Silica Gel (-SiOH) Amine->Silica Hydrogen Bonding Base TEA-Treated Silica (-SiO- TEA+) Amine->Base Passivated Surface Imine->Silica Strong Retention Streak Severe Streaking (Poor Resolution) Silica->Streak Sharp Sharp Elution (High Resolution) Base->Sharp

Mechanistic impact of amine-imine tautomerism on silica gel chromatography.

Part 3: Self-Validating Experimental Protocols

Protocol A: Amine-Passivated Flash Column Chromatography

Use this protocol when the crude mixture contains closely related regioisomers or organic byproducts that cannot be removed by recrystallization (3)[3].

  • Solvent Preparation: Prepare a mobile phase gradient (e.g., 40–80% Ethyl Acetate in Hexanes). Add exactly 1% (v/v) Triethylamine (TEA) to all solvent mixtures.

    • Causality: TEA competitively binds to the silica's acidic sites, preventing the thiazole nitrogen from anchoring to the stationary phase.

  • Column Packing: Slurry-pack the silica gel using the weakest solvent system (e.g., 40% EtOAc/Hexanes + 1% TEA). Flush with at least 2 column volumes to ensure complete silanol passivation.

  • Dry Loading: Dissolve the crude ester in a minimum amount of DCM, add Celite (1:2 mass ratio to crude), and evaporate to a free-flowing powder. Load this evenly onto the column.

    • Causality: 2-aminothiazoles often have poor solubility in hexane-rich mixtures. Liquid loading can cause the sample to crash out at the solvent front, ruining the separation. Dry loading bypasses this solubility threshold.

  • Elution & Validation: Elute the column and collect fractions. Spot fractions on a TLC plate.

    • Self-Validation: If the product spot begins to tail in the later fractions, the TEA has been depleted from the column. Immediately increase the TEA concentration to 2% for the remaining elution.

Protocol B: Differential Solubility Recrystallization

Use this protocol for rapid, scalable purification when the primary impurity is unreacted thiourea or highly polar salts (5)[5].

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of boiling absolute ethanol until the solid just dissolves.

  • Hot Filtration (Optional but Recommended): Quickly filter the hot solution through a pre-warmed fritted funnel to remove insoluble inorganic salts (e.g., NaCl/NaBr from the workup).

  • Anti-Solvent Addition: While maintaining gentle stirring, add ice-cold deionized water dropwise until the solution becomes persistently cloudy.

    • Causality: Water acts as an anti-solvent, drastically lowering the dielectric constant threshold required to keep the organic ester solvated, while keeping the highly polar thiourea in solution.

  • Cooling & Isolation: Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystal growth. Filter the precipitate.

    • Self-Validation: Before discarding the mother liquor, run a TLC against the pure crystals. If a heavy product spot remains in the mother liquor, your ethanol-to-water ratio was too high. Concentrate the mother liquor under reduced pressure to recover the remaining yield.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes and strategic trade-offs of the primary purification methods for 2-aminothiazole esters:

Purification MethodTypical YieldTarget PurityPrimary AdvantageKey Limitation
Amine-Passivated Flash Chromatography 60–95%>95%Separates closely related regioisomers and organic impurities.High solvent consumption; risk of streaking if TEA is omitted.
EtOH/Water Recrystallization 70–85%>98%Highly scalable; completely removes thiourea and inorganic salts.Requires differential solubility; ineffective if the crude is an oil.
pH-Controlled Acid-Base Extraction 80–90%~90%Rapid removal of neutral/acidic impurities prior to final polishing.High risk of ester hydrolysis if the aqueous pH exceeds 8.5.

Part 5: References

  • Benchchem. "Technical Support Center: Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid." 6

  • Journal of Medicinal Chemistry (ACS Publications). "2-Aminothiazoles as Therapeutic Leads for Prion Diseases." 3

  • Process of producing 2-aminothiazole (Google Patents / EP0482607B1).4

  • PMC (NIH). "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking."5

  • Académie des sciences. "Deep eutectic solvent-assisted one-pot synthesis of 2-aminothiazole and 2-aminoxazole derivatives." 2

  • RSC Publishing. "Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors." 1

Sources

Technical Support Center: Troubleshooting Solubility of 3-(2-Aminothiazol-4-yl)phenyl acetate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(2-Aminothiazol-4-yl)phenyl acetate in Dimethyl Sulfoxide (DMSO). Achieving a stable, true solution is paramount for data integrity in screening and downstream assays. This document provides a series of troubleshooting steps, detailed protocols, and the scientific rationale behind them to help you resolve these issues effectively.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial hurdles. We recommend starting here before proceeding to more advanced protocols.

Q1: My 3-(2-Aminothiazol-4-yl)phenyl acetate won't dissolve in DMSO upon initial preparation. What are the first steps?

A1: Initial solubility failure is often related to solvent quality or insufficient energy input.

  • Verify Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] Even small amounts of water can significantly reduce its ability to dissolve many organic compounds.[2][3] Always use a fresh, anhydrous, high-purity grade of DMSO (e.g., ACS Reagent Grade) from a recently opened bottle.[4][5]

  • Ensure Adequate Mixing: After adding the solvent, ensure the mixture is vortexed thoroughly for at least 1-2 minutes. Simple inversion or shaking is often insufficient to break up the compound's crystal lattice.

  • Visual Confirmation: A true solution should be completely clear, with no visible particulates, cloudiness, or Tyndall effect (light scattering). If you observe any of these, the compound is not fully dissolved.

Q2: I had a clear solution, but after storing it or performing a freeze-thaw cycle, I see a precipitate. What happened and can it be fixed?

A2: This is a common phenomenon related to the formation of supersaturated solutions and the impact of storage conditions.[1][6]

  • The Cause: You likely created a thermodynamically unstable but kinetically stable "supersaturated" solution.[1] Over time, especially with temperature fluctuations or the introduction of nucleation sites (like absorbed water), the compound can crystallize into a more stable, lower-energy state that is less soluble.[1][6] Freeze-thaw cycles are known to synergistically enhance precipitation, particularly when water has been absorbed into the DMSO stock.[2][7]

  • The Solution: In many cases, this precipitate can be redissolved. Low-energy sonication is a surprisingly effective method for bringing compounds that have crashed out of DMSO back into solution.[2][3] We strongly recommend aliquoting your stock solution into single-use volumes after initial preparation to minimize the number of freeze-thaw cycles for the bulk of your compound.[8]

Q3: Can I heat the solution to get my compound to dissolve?

A3: Gentle heating can be an effective tool, but it must be approached with caution.

  • Benefits: Modest warming (e.g., to 37-40°C) can increase the kinetic energy of the system and aid dissolution.[8][9]

  • Risks:

    • Compound Degradation: The stability of 3-(2-Aminothiazol-4-yl)phenyl acetate at elevated temperatures is likely unknown. The acetate ester and aminothiazole moieties could be susceptible to heat-induced degradation.

    • Solvent Degradation: While pure DMSO is stable to ~150°C, it can begin to decompose near its boiling point (189°C).[10][11] This decomposition can be catalyzed by acids, bases, or impurities, lowering the onset temperature.[11][12]

  • Recommendation: If you must use heat, do so gently and for the shortest time possible. Never heat above 50-60°C for routine solubility tests unless you have performed a thermal stability assessment.[5] Always cool the solution to room temperature to ensure the compound remains in solution before use.

Q4: How critical is the water content in my DMSO?

A4: It is arguably the most critical factor in maintaining long-term compound solubility. When DMSO absorbs water, it forms highly structured hydrogen-bonded complexes with the water molecules.[13][14] This structured mixture makes it more difficult for the solvent to form a "cavity" to accommodate the compound, thereby decreasing solubility.[1][3] Storing DMSO in improperly sealed containers or in humid environments will compromise its performance.

Part 2: Advanced Troubleshooting and Experimental Protocols

If the initial FAQ steps do not resolve your issue, follow this systematic workflow.

Troubleshooting Workflow for Solubility Issues

This diagram outlines the logical progression for tackling solubility problems with 3-(2-Aminothiazol-4-yl)phenyl acetate.

G start Start: Compound Weighing check_dmso 1. Use Anhydrous DMSO (Fresh Stock) start->check_dmso vortex 2. Vortex Vigorously (2-3 minutes) check_dmso->vortex inspect1 Visually Inspect for Particulates/Clarity vortex->inspect1 sonicate 3. Sonicate in Water Bath (10-30 min cycles) inspect1->sonicate Not Clear success Success: True Solution Aliquot & Store at -20°C inspect1->success Clear inspect2 Visually Inspect Again sonicate->inspect2 heat 4. Gentle Warming (Caution!) (37-40°C, short duration) inspect2->heat Not Clear inspect2->success Clear inspect3 Cool to RT & Inspect heat->inspect3 cosolvent 5. Consider Co-Solvent (e.g., NMP, PEG 400) inspect3->cosolvent Not Clear inspect3->success Clear fail Insoluble at Target Conc. Re-evaluate Required Conc. or Formulation cosolvent->fail qc 6. QC Check (Optional but Recommended) (HPLC/NMR for Stability/Concentration) success->qc

Caption: A step-by-step decision tree for dissolving difficult compounds in DMSO.

Protocol 1: Using Sonication for Enhanced Dissolution

Sonication uses high-frequency sound waves to create microbubbles in the solvent. The collapse of these bubbles (cavitation) generates localized energy, which is highly effective at breaking apart the crystal lattice of a solid and promoting dissolution without a significant increase in bulk temperature.[7]

  • Materials:

    • Vial containing the compound and DMSO.

    • Laboratory ultrasonic water bath.

  • Procedure:

    • Prepare a suspension of 3-(2-Aminothiazol-4-yl)phenyl acetate in the required volume of anhydrous DMSO.

    • Ensure the vial cap is tightly sealed.

    • Place the vial in the ultrasonic bath. The water level in the bath should be equal to or higher than the solvent level in the vial.

    • Sonicate the sample for 10-15 minute intervals.

    • After each interval, remove the vial and visually inspect the solution for clarity. Vortexing briefly can help.

    • Repeat sonication until the solution is completely clear. Avoid excessively long, continuous sonication to prevent potential heating of the sample.

  • Causality Note: This method is often successful at re-dissolving compounds that have precipitated from freeze-thaw cycles because it provides the activation energy needed to overcome the more stable crystalline state.[2][3]

Protocol 2: Employing Co-solvents to Enhance Solubility

If the compound remains insoluble in 100% DMSO, a co-solvent system can be employed. Co-solvents alter the overall polarity and hydrogen bonding characteristics of the solvent mixture, which can improve solvation.[5][15]

  • Materials:

    • High-concentration stock of the compound in 100% DMSO (if possible, even as a slurry).

    • Potential co-solvents: N-methyl-2-pyrrolidone (NMP), Polyethylene glycol 400 (PEG 400), ethanol.

  • Procedure:

    • Prepare a series of co-solvent mixtures with DMSO. Start with low percentages of the co-solvent and increase incrementally.

    • Recommended Starting Ratios (v/v) of DMSO:Co-solvent: 95:5, 90:10, 80:20.

    • Add the compound directly to the pre-mixed solvent systems and proceed with the standard dissolution workflow (vortex, sonicate).

    • Visually inspect for solubility at each ratio.

  • Trustworthiness Note: The choice of co-solvent must be compatible with your downstream assay.[16] For example, while NMP is a powerful solvent, it may have higher cellular toxicity than DMSO. Always run a vehicle control with the final DMSO:co-solvent ratio in your experiment.

TechniqueParameterRecommended Value/RangeKey Considerations & Rationale
Solvent Quality Water ContentAs low as possibleUse anhydrous grade from a freshly opened bottle. Water disrupts DMSO's solvent structure, reducing solubility.[1][2]
Heating Temperature37 - 40°CUse only if necessary and for minimal time. Balances increased kinetic energy with risk of compound degradation.[8]
Sonication Duration10-30 minute intervalsProvides localized energy (cavitation) to break up solids without significant bulk heating.[7]
Storage Temperature-20°C or -80°CStandard practice for long-term stability.
Storage Format AliquotingSingle-use volumesCrucial for avoiding repeated freeze-thaw cycles, which promote precipitation.[2][8][17]
Co-Solvents DMSO:Co-solvent RatioStart at 95:5 or 90:10Modifies solvent polarity. Co-solvent must be validated for compatibility with the biological assay.[5]

Part 3: Quality Control & Stability Assessment

Achieving a clear solution is the first step. Verifying its concentration and stability is essential for reliable data.

Q5: How can I be sure my compound is truly dissolved and not just a fine suspension?

A5: Visual inspection can be misleading. A solution that appears clear may still contain very fine, non-dissolved particulates. The most definitive method is to centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet forms, the compound was not fully dissolved. For quantitative analysis, measuring the concentration of the supernatant via HPLC-UV or a similar method before and after centrifugation can confirm true solubility.

Q6: I dissolved the compound, but how do I know if it's stable in the DMSO solution over time?

A6: Compound stability in DMSO is highly variable and depends on the structure, storage conditions, and solvent purity.[18][19] Given that 3-(2-Aminothiazol-4-yl)phenyl acetate contains an ester linkage and an aminothiazole ring, assessing its stability is a prudent step.[20] A time-course study using an analytical technique like HPLC or NMR is the standard method.[18][19]

The Impact of Water on DMSO Solvation

This diagram illustrates why anhydrous DMSO is critical for success.

G cluster_0 Anhydrous DMSO cluster_1 Hygroscopic DMSO + Water a1 Disordered DMSO Molecules a2 Flexible Solvation Cavity a1->a2 a3 High Compound Solubility a2->a3 b1 DMSO Absorbs H₂O b2 Forms Structured H₂O-DMSO Hydrogen-Bonded Complexes b1->b2 b3 Rigid Solvent Structure b2->b3 b4 Poor Solvation Cavity b3->b4 b5 Decreased Solubility & Precipitation Risk b4->b5

Caption: Water absorption creates rigid solvent structures in DMSO, hindering solubility.

Protocol 3: Basic Protocol for Assessing Compound Stability via HPLC-UV

This protocol provides a framework for monitoring the integrity of your compound in a DMSO stock solution over time.[18]

  • Objective: To quantify the percentage of the parent compound remaining after incubation in DMSO under specific storage conditions.

  • Procedure:

    • Method Development: First, develop a reverse-phase HPLC-UV method (e.g., using a C18 column) that can effectively separate the parent compound from potential degradants.

    • Sample Preparation (T=0): Prepare a fresh stock solution of 3-(2-Aminothiazol-4-yl)phenyl acetate in anhydrous DMSO at your target concentration. Immediately dilute an aliquot to a suitable concentration for HPLC analysis and inject it. This is your baseline (T=0) measurement. Record the peak area of the parent compound.

    • Incubation: Store the remaining stock solution under your desired conditions (e.g., room temperature, 4°C, -20°C).

    • Time-Point Analysis: At predetermined time points (e.g., 24h, 72h, 1 week, 1 month), remove an aliquot from the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC using the identical method.[19]

    • Data Analysis:

      • Calculate the percentage of the compound remaining at each time point relative to the T=0 measurement:

        • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

      • Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.

This rigorous, self-validating approach ensures that the concentration you think you are using in your experiments is accurate and that the biological effects you observe are from the parent compound, not an unknown degradant.

References

  • A Comparative Guide to Validating Compound Stability in DMSO-d6 Over Time with NMR. Benchchem.
  • Oldenburg K, Pooler D, Scudder K, Lipinski C, Kelly M. High throughput sonication: evaluation for compound solubilization. Comb Chem High Throughput Screen. 2005;8(6):499-512. Available from: [Link]

  • Engeloch C, Schopfer U, Schuffenhauer A, Popov M, Glick M, Knesl A, et al. Stability of screening compounds in wet DMSO. J Biomol Screen. 2008;13(10):987-94. Available from: [Link]

  • Technical Support Center: Compound Stability in DMSO-d6. Benchchem.
  • Oldenburg K, Pooler D, Scudder K, Lipinski C, Kelly M. High Throughput Sonication: Evaluation for Compound Solubilization. Ingenta Connect. 2005. Available from: [Link]

  • Cheng X, Hochlowski J, Tang H, Hepp D, Schmitt R, Okerberg C, et al. Studies on repository compound stability in DMSO under various conditions. J Biomol Screen. 2003;8(3):292-304. Available from: [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Available from: [Link]

  • Cheng X, Hochlowski J, Tang H, Hepp D, Schmitt R, Okerberg C, et al. Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. 2003. Available from: [Link]

  • Rasmussen L, Kronholm J, Kjøller K, Larsen ST, Nielsen F, Christensen F. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. 2019;28(9):1068-1076. Available from: [Link]

  • High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. Available from: [Link]

  • Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. MDPI. Available from: [Link]

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • DMSO. gChem. Available from: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]

  • Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO. Benchchem.
  • Elucidation of the Water–DMSO Mixing Process Based on an IR Study. ResearchGate. Available from: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. 2022. Available from: [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. 2019. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Popa-Burke I, Russell J, Tadayon S, Thanga-Durai D, Veomett G. Compound precipitation in high-concentration DMSO solutions. J Biomol Screen. 2014;19(9):1302-8. Available from: [Link]

  • DMSO Physical Properties. gChem. Available from: [Link]

  • Technical Support Center: Overcoming Poor Solubility of 3'-O-Demethylpreussomerin I for In Vivo Studies. Benchchem.
  • How can I remove DMSO from my drug-loaded nanoparticles? ResearchGate. 2021. Available from: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]

  • Effects of Dimethyl Sulfoxide on Surface Water near Phospholipid Bilayers. PMC - NIH. Available from: [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. 2026. Available from: [Link]

  • Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. 2014. Available from: [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. 2014. Available from: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. 2013. Available from: [Link]

  • Comprehensive Strategies for Effective DMSO Removal in Research Laboratories. BioChromato-Boost Lab Efficiency with Cutting-Edge Products. 2025. Available from: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. 2021. Available from: [Link]

  • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Royal Society of Chemistry. Available from: [Link]

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. 2012. Available from: [Link]

  • Using DMSO as solvent, how to remove the reaction effectively. Shaoxing Eastlake Bio-pharmaceutical Co.,Ltd. 2024. Available from: [Link]

  • US8673061B2 - Methods for facilitating use of dimethyl sulfoxide (DMSO) by removal of same, related compounds, or associated odors. Google Patents.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available from: [Link]

  • Removing DMSO from a solution : r/chemistry. Reddit. 2013. Available from: [Link]

  • When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result? Quora. 2017. Available from: [Link]

  • 2-(2-Phenyl-1,3-thiazol-4-yl)phenyl acetate. PubChem. Available from: [Link]

  • eugenyl phenyl acetate, 10402-33-2. The Good Scents Company. Available from: [Link]

  • What solvents are DMSO/DMF miscible with? : r/OrganicChemistry. Reddit. 2019. Available from: [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. Available from: [Link]

Sources

Technical Support Center: Hantzsch Thiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Maximizing Yields in Hantzsch Thiazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Role: Senior Application Scientist

Core Directive & Executive Summary

The Hantzsch thiazole synthesis—the condensation of an


-haloketone with a thioamide/thiourea—is a cornerstone of medicinal chemistry (e.g., Ritonavir, Dasatinib). However, it is deceptively simple. While the "textbook" mechanism suggests a straightforward path, practical execution often suffers from three critical failure modes:
  • 
    -Haloketone Instability:  Rapid degradation of starting materials before reaction.
    
  • Oxidative Dimerization: Thioamides converting to 1,2,4-thiadiazoles (Hector’s bases).

  • Dehydration Failure: The "stuck" hydroxythiazoline intermediate.

This guide moves beyond standard recipes to provide a mechanistic troubleshooting framework. We prioritize One-Pot In-Situ Halogenation protocols to eliminate the isolation of unstable lachrymators, ensuring both safety and higher yields.

Mechanistic Pathway & Failure Points

To troubleshoot, one must visualize the competition between the productive pathway and parasitic side reactions.

Reaction Network Diagram

HantzschMechanism Start Reagents: Thioamide + α-Haloketone S_Alk Intermediate A: S-Alkylated Thioimidate Start->S_Alk SN2 Attack (Fast) Side_Ox Side Product: 1,2,4-Thiadiazole (Oxidative Dimer) Start->Side_Ox Oxidation (Air/Light/DMSO) Side_Hyd Side Product: α-Hydroxyketone (Hydrolysis) Start->Side_Hyd Moisture/Basic pH Side_Poly Side Product: Polymer/Tar (Aldol Condensation) Start->Side_Poly Excess Heat/Unstable Haloketone Cyclic Intermediate B: 4-Hydroxy-thiazoline S_Alk->Cyclic Cyclization (N-attack) Product Target Product: 1,3-Thiazole Cyclic->Product Dehydration (-H2O) Requires Acid/Heat

Figure 1: Mechanistic branching in Hantzsch synthesis. The critical bottleneck is often the dehydration of Intermediate B.

Critical Reagent Stability: The -Haloketone Crisis

The Problem: Isolated


-haloketones (e.g., phenacyl bromide) are potent lachrymators and chemically unstable. They undergo retro-aldol decomposition and polymerization upon storage, introducing impurities before the reaction even begins.

The Solution: Do not isolate. Use a One-Pot Protocol generating the


-haloketone in situ using ketones and elemental iodine or NBS.
Validated Protocol: One-Pot Iodine-Mediated Synthesis

Recommended for library generation and avoiding toxic lachrymators.

Reagents:

  • Ketone (1.0 equiv)[1]

  • Thiourea/Thioamide (1.0–1.2 equiv)

  • Iodine (

    
    ) (1.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Activation: Dissolve the ketone and thiourea in EtOH.

  • Addition: Add iodine (

    
    ) in one portion at room temperature.
    
    • Mechanistic Insight:

      
       reacts with the enol form of the ketone to generate the 
      
      
      
      -iodoketone transiently, which is immediately trapped by the thiourea sulfur.
  • Reflux: Heat to reflux for 4–6 hours.

    • Checkpoint: The deep violet color of iodine should fade to yellow/orange.

  • Workup: Cool to RT. Pour into ice water containing 5%

    
     (to quench unreacted 
    
    
    
    ) and adjust pH to ~8–9 with aqueous
    
    
    or
    
    
    .
  • Isolation: Filter the precipitate. Recrystallize from EtOH/Water.

Why this works: The


-iodoketone is more reactive than the bromide equivalent (

is a better leaving group), speeding up the

step and minimizing the time the unstable intermediate exists in solution [1][2].

Troubleshooting Guide (FAQ Matrix)

Symptom: Reaction mixture turns black/tarry
  • Root Cause: Polymerization of the

    
    -haloketone or decomposition of the thioamide.
    
  • Fix:

    • Switch Solvent: Move from EtOH to Acetonitrile (MeCN) or DMF . Aprotic polar solvents often suppress solvolysis side reactions.

    • Add Scavenger: Add 4Å molecular sieves to remove water if hydrolysis is the culprit.

    • Temperature Control: Lower the temperature. If refluxing in DMF (

      
      C), you are likely charring the reagents. Try 
      
      
      
      C.
Symptom: Product mass is correct, but NMR shows no aromatic thiazole proton
  • Root Cause: Incomplete Dehydration. You have isolated the 4-hydroxy-thiazoline intermediate (Intermediate B in Fig 1). This is common when using bulky substituents or insufficient acid catalysis.

  • Fix:

    • Acid Catalyst: Reflux the isolated intermediate in EtOH with catalytic p-Toluenesulfonic acid (PTSA) or concentrated

      
       (1-2 drops) to force water elimination.
      
    • Dehydrating Agent: Treat with Trifluoroacetic Anhydride (TFAA) in DCM [3].

Symptom: Formation of "Hector's Base" (Thiadiazole)
  • Root Cause: Oxidative dimerization of the thioamide. This competes with the main reaction, especially if the

    
    -haloketone is old/degraded (low effective concentration).
    
  • Fix:

    • Degas Solvents: Sparge the solvent with Argon/Nitrogen for 15 mins before use.

    • Stoichiometry: Ensure a slight excess of the haloketone (1.1 equiv) to ensure the thioamide reacts with it rather than itself.

Data & Optimization Parameters

Solvent Selection Table
SolventTemp LimitProsConsRecommended For
Ethanol (EtOH)

C
Green, cheap, easy workup.Can cause solvolysis; limited temp.Standard substrates.
Acetonitrile

C
Clean profiles, easy product precipitation.More expensive than EtOH.Sensitive substrates.
Water

C
Greenest; "On-water" acceleration.Solubility issues for lipophilic ketones.Catalyzed methods (e.g., Cyclodextrin).
PEG-400

C
Biodegradable, high boiling point.Difficult to remove traces during workup.Microwave synthesis.
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Persists CheckTLC->SM_Left Wrong_Mass Wrong Mass (M+18 or Dimer) CheckTLC->Wrong_Mass Heat Increase Temp or Time SM_Left->Heat Catalyst Add NaI (Finkelstein) to activate Chloride SM_Left->Catalyst Dehydrate M+18 detected? Force Dehydration (Add PTSA) Wrong_Mass->Dehydrate Oxidant Dimer detected? Degas Solvent Check Reagent Quality Wrong_Mass->Oxidant

Figure 2: Logical flow for diagnosing reaction failures.

References

  • BenchChem. Application Notes and Protocols for Hantzsch Thiazole Synthesis. (2025).[2][3][4]

  • Potewar, T. M., et al. "One-pot synthesis of 2-aminothiazoles using iodine." Tetrahedron Letters, 48.10 (2007): 1721-1724.
  • Merck/Sigma-Aldrich. Hantzsch Thiazole Synthesis: Name Reaction Guide.

  • Erian, A. W., et al. "The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis."[5] Molecules, 8 (2003): 793-865. 
    
  • Kashyap, S. J., et al. "Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies." Molecular Diversity, (2025).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.


-Haloketones are severe skin and eye irritants.

Sources

Troubleshooting low conversion rates in aminothiazole acylation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ATA-5920 Subject: Troubleshooting Low Conversion & Regioselectivity in 2-Aminothiazole Acylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely experiencing low conversion due to the inherent electronic deactivation of the 2-aminothiazole scaffold.[1] The thiazole ring acts as a significant electron sink, lowering the nucleophilicity of the exocyclic amine (


 for the conjugate acid). Furthermore, the endocyclic nitrogen (N3)  is often kinetically more nucleophilic than the exocyclic amine (N2), leading to non-productive intermediates or regioselectivity issues.

This guide provides a diagnostic workflow, mechanistic insights, and three validated protocols ranging from standard activation to high-force coupling.

Part 1: Diagnostic Workflow

Before altering reagents, determine if your issue is kinetic (reaction is too slow) or thermodynamic (equilibrium is unfavorable or product is decomposing).[1]

DiagnosticFlow Start START: Characterize Reaction Mixture CheckLCMS Analyze LCMS/NMR Start->CheckLCMS SM_Remains >50% Starting Material (Stalled Reaction) CheckLCMS->SM_Remains No consumption Wrong_Mass Wrong Mass / Byproducts CheckLCMS->Wrong_Mass New peaks Clean_LowYield Clean Conversion but Low Isolated Yield CheckLCMS->Clean_LowYield Product present Activation Issue: Poor Nucleophilicity SM_Remains->Activation Diagnosis Regio Issue: N-Endo Attack or Bis-Acylation Wrong_Mass->Regio Diagnosis Workup Issue: Product Solubility (Amphoteric Nature) Clean_LowYield->Workup Diagnosis Act_Action Action: Switch to Protocol B (T3P) or Protocol C (Deprotonation) Activation->Act_Action Regio_Action Action: Check Stoichiometry (1:1) Reduce Temp, Add DMAP Regio->Regio_Action Workup_Action Action: Adjust pH to 7-8 Avoid acidic aqueous washes Workup->Workup_Action

Figure 1: Decision tree for diagnosing acylation failures based on crude reaction analysis.

Part 2: Technical Analysis (The "Why")

The Nucleophilicity Problem

The 2-aminothiazole system is an amidine vinylog .[1] The lone pair on the exocyclic nitrogen is delocalized into the ring to satisfy aromaticity and conjugation with the C=N bond.

  • Consequence: The exocyclic amine is a poor nucleophile compared to a standard aniline.[1]

  • Solution: You cannot rely on mild bases (TEA/DIPEA) alone. You often need DMAP (nucleophilic catalysis) or Pyridine (solvent/base) to drive the reaction.[1]

The Regioselectivity Trap (N-Endo vs. N-Exo)

The endocyclic nitrogen (N3) is more basic and often kinetically more nucleophilic.

  • Mechanism: Acylating agents may attack N3 first, forming an unstable N-acyl thiazolium salt.[1]

  • Outcome: This intermediate can either hydrolyze back to starting material during workup (appearing as "no reaction") or rearrange to the stable exocyclic amide upon heating (Thermodynamic Control).

  • Bis-acylation: If the acylating agent is in large excess, you may form the N,N-diacyl species.

Part 3: Validated Protocols

Choose the protocol that matches your available reagents and substrate sensitivity.[1]

Comparison of Methods
MethodReagentsProsConsBest For
A. Classical Acid Chloride + PyridineLow cost, scalableHarsh, potential for bis-acylationSimple substrates
B. Modern T3P + PyridineHighest Success Rate , Low epimerizationT3P is more expensiveDeactivated amines , Chiral acids
C. High-Force NaH/LiHMDS + Ester/ChlorideForces reactionIncompatible with base-sensitive groupsExtremely unreactive amines
Protocol A: The "Sledgehammer" (Acid Chloride/Anhydride)

Best for robust substrates where the acid chloride is available or stable.

Reagents:

  • Substrate (1.0 equiv)

  • Acid Chloride (1.2 – 1.5 equiv)

  • Solvent: Pyridine (0.5 M concentration) or DCM w/ Pyridine (3.0 equiv)

  • Catalyst: DMAP (0.1 equiv) – Crucial for rate acceleration.[1]

Step-by-Step:

  • Dissolve the 2-aminothiazole in anhydrous Pyridine (or DCM/Pyridine mixture).[1]

  • Cool to 0 °C.

  • Add the Acid Chloride dropwise.[1]

  • Critical Step: Add DMAP (10 mol%). Without this, the reaction may stall on deactivated rings.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Check LCMS:

    • If intermediate (N-ring acylation) is seen, heat to 60 °C for 1 hour to force rearrangement to the exocyclic amide.

  • Quench: Add saturated NaHCO₃.

Protocol B: The "Precision Tool" (T3P Coupling)

Best for coupling Carboxylic Acids directly.[1] T3P (Propylphosphonic anhydride) is superior to HATU for weak nucleophiles because it acts as a water scavenger and drives equilibrium.

Reagents:

  • Carboxylic Acid (1.1 equiv)[1]

  • 2-Aminothiazole (1.0 equiv)[1][2]

  • Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc, THF, or DMF (if solubility is poor)

Step-by-Step:

  • Dissolve Carboxylic Acid and Base in the solvent (0.2 M).[1]

  • Add the 2-Aminothiazole.[1][2][3][4][5][6][7][8]

  • Add T3P solution dropwise at 0 °C.[1]

  • Stir at RT for 12 hours.

    • Troubleshooting: If conversion is <50% after 12h, add 1.0 equiv more T3P and heat to 50–60 °C . T3P is thermally stable and effective at elevated temperatures.

  • Workup: Wash with water. T3P byproducts are water-soluble, simplifying purification.[9][10]

Protocol C: The "Anion" Method (Deprotonation)

Use this ONLY if Methods A and B fail.[1] This involves deprotonating the amine to create a powerful amide anion nucleophile.

Reagents:

  • 2-Aminothiazole (1.0 equiv)[1][2]

  • Base: NaH (60% dispersion) or LiHMDS (1.1 equiv)

  • Acylating Agent: Acid Chloride or Ester (1.1 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolve 2-aminothiazole in anhydrous THF under Nitrogen/Argon.

  • Cool to 0 °C.

  • Add NaH or LiHMDS slowly.[1] Stir for 30 mins. Observation: Gas evolution (NaH) or color change indicates anion formation.[1]

  • Add the Acid Chloride/Ester dropwise.[1]

  • Stir at 0 °C for 1 hour, then warm to RT.

  • Quench: Carefully add aqueous NH₄Cl.

Part 4: FAQ & Troubleshooting

Q: I see a product with the correct mass, but it reverts to starting material during acidic workup. What happened? A: You likely formed the kinetic N-ring acyl product (on the thiazole nitrogen).[1] This bond is hydrolytically unstable.[1]

  • Fix: Heat the reaction mixture (Protocol A, Step 6) before workup to encourage the thermodynamic rearrangement to the exocyclic amine. Avoid strong acid washes; use neutral buffers.[1]

Q: Why is HATU/EDC not working? A: Standard uronium/carbodiimide reagents often rely on the amine having sufficient nucleophilicity to attack the active ester. Aminothiazoles are often too weak for this.[1] T3P (Protocol B) is preferred because the mechanism involves a highly reactive mixed anhydride and the solvent/base conditions (Pyridine) stabilize the transition state better than DIPEA/DMF systems.

Q: I am getting significant bis-acylation (two acyl groups). A: This occurs when the mono-acylated product is still nucleophilic enough (or deprotonated) to react again.[1]

  • Fix: Reduce the equivalents of acylating agent to 0.95–1.[1]0. Lower the temperature. If using Protocol C (NaH), ensure strictly 1.0 equiv of base is used to avoid deprotonating the product amide.

References

  • Dunetz, J. R., et al. (2011).[1][9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • BenchChem Technical Support. (2025). "Troubleshooting low yields in Hantzsch thiazole synthesis and acylation." BenchChem Support Center.

  • Avalos, M., et al. (2000).[1][5] "Reactions of 2-amino-2-thiazolines with isocyanates... Regioselectivity and mechanistic pathways." Journal of Organic Chemistry.

  • Bachem. (2024).[1][11] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives (T3P/HATU)." Bachem Knowledge Center.

Sources

Technical Support Center: Hantzsch Thiazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering purification bottlenecks during the Hantzsch thiazole synthesis.

A persistent challenge in this classic multicomponent reaction is the removal of unreacted α-haloketones. These compounds are potent alkylating agents, highly lachrymatory, and notoriously difficult to separate from the target thiazole using standard chromatographic techniques[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the isolation of high-purity thiazole products.

Workflow: Selecting an α-Haloketone Removal Strategy

G Start Crude Thiazole Mixture (Contains α-haloketone) State Physical State of Thiazole? Start->State Solid Crystalline Solid State->Solid Precipitates Oil Oil / Amorphous State->Oil Soluble/Oil Trituration Trituration / Recrystallization (Hexane/Ether) Solid->Trituration Sulfite Aqueous Sodium Sulfite Wash Protocol Oil->Sulfite Base-Stable Scavenger Polymer-Supported Amine Scavenger Oil->Scavenger Base-Sensitive Pure Pure Thiazole Product Trituration->Pure Sulfite->Pure Scavenger->Pure

Logical workflow for selecting an α-haloketone removal strategy.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does unreacted α-haloketone remain in my mixture, and why is it so hard to separate via standard silica gel chromatography?

Causality & Mechanism: Unreacted α-haloketone typically remains due to either an intentional stoichiometric excess used to drive the Hantzsch condensation to completion, or due to incomplete conversion caused by the poor solubility of certain thioamides[1]. Chromatographic separation is difficult because α-haloketones are highly electrophilic. They interact strongly with the nucleophilic silanol groups on the stationary phase of silica gel, causing severe streaking. Furthermore, their polarity often closely matches that of the weakly basic thiazole product, leading to co-elution. Relying solely on chromatography often results in contaminated fractions and degraded yields[1].

Q2: What is the most effective, scalable method to remove liquid or volatile α-haloketones during the reaction workup?

Causality & Mechanism: The most robust method is chemical scavenging via an aqueous sodium sulfite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) wash[2][3]. The sulfite anion (

) is a powerful, water-soluble nucleophile. It attacks the electrophilic α-carbon of the haloketone via an

mechanism, displacing the halide leaving group. This forms an α-keto sulfonate adduct (a Bunte salt analog). Because this adduct is highly ionic, its partition coefficient shifts entirely to the aqueous phase, allowing you to easily wash away the impurity while the lipophilic thiazole remains in the organic layer.
Validated Protocol: Sodium Sulfite Scavenging Wash

This protocol is a self-validating system; the disappearance of the lachrymatory odor and the physical removal of the TLC spot confirm its success.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 0.1 M.

  • Reagent Preparation: Prepare a fresh, saturated aqueous solution of Sodium Sulfite (

    
    )[2].
    
  • Biphasic Quench: Add a volume of the

    
     solution equal to roughly 50% of your organic phase volume.
    
  • Vigorous Agitation (Critical Step): Stir the biphasic mixture vigorously at room temperature for 30 to 60 minutes. Causality: Because the haloketone is in the organic phase and the sulfite is in the aqueous phase, the reaction strictly occurs at the solvent interface. High-speed stirring maximizes the interfacial surface area, driving the

    
     reaction to completion.
    
  • Validation & Separation: Stop stirring and allow the layers to separate. Spot the organic layer on a TLC plate against the crude mixture. The higher-Rf α-haloketone spot should be completely absent.

  • Workup: Separate the organic layer, wash once with saturated aqueous sodium bicarbonate (

    
    ) to neutralize any acidic byproducts[2], followed by a brine wash. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

G HK α-Haloketone (Lipophilic, Toxic) Reaction Biphasic SN2 Reaction (Vigorous Stirring) HK->Reaction Sulfite Sodium Sulfite (Na₂SO₃) Sulfite->Reaction Adduct α-Keto Sulfonate Adduct (Water-Soluble) Reaction->Adduct Nucleophilic substitution Aqueous Aqueous Waste (Safe Removal) Adduct->Aqueous Phase separation

Mechanism of chemical scavenging using aqueous sodium sulfite.

Q3: My synthesized thiazole is highly sensitive to aqueous base. Can I use a non-aqueous method to scavenge the haloketone?

Yes. For moisture-sensitive products or when performing high-throughput parallel synthesis, polymer-supported (PS) scavengers are the optimal choice[4]. These are insoluble polystyrene resins functionalized with nucleophilic groups (like primary amines, thiols, or sulfonylhydrazides). They covalently bind the unreacted α-haloketone, effectively trapping it on the solid support. The purified thiazole is then simply isolated by vacuum filtration.

Data Presentation: Comparison of Polymer-Supported Scavengers

Scavenger TypeFunctional GroupTypical Loading (mmol/g)Optimal SolventReaction TimeBest For
PS-Thiophenol Solid-supported Thiol1.2 - 1.5DCM, THF, DMF1 - 2 hoursHighly reactive α-bromo/iodo ketones.
PS-Trisamine Primary Amine3.0 - 4.0DCM, EtOAc2 - 4 hoursGeneral α-haloketones; also neutralizes HX byproducts.
PS-TsNHNH₂ Sulfonylhydrazide2.0 - 2.5DCM, EtOH4 - 12 hoursAldehydes and less reactive α-chloroketones[4].

Note: Always use a 2-3 molar equivalent excess of the scavenger relative to the estimated remaining α-haloketone to ensure complete removal.

Q4: How can I optimize the initial Hantzsch reaction to prevent the accumulation of residual α-haloketone in the first place?

Prevention is always superior to remediation. The formation of isomeric thiazoles or incomplete conversion often stems from suboptimal reaction conditions[1].

  • Stoichiometry: Ensure precise 1:1 stoichiometry. If one reagent must be in excess, make it the thioamide, as thioamides are generally easier to remove via acidic aqueous washes than haloketones.

  • Acidic Catalysis: Running the reaction under mildly acidic conditions (e.g., using ethanol with a catalytic amount of HCl) has been shown to alter regioselectivity, accelerate the intramolecular cyclization step, and drive the reaction to completion, thereby minimizing unreacted starting materials[1][5].

References
  • Parallel Synthesis of Aurones Using a Homogeneous Scavenger. MDPI. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC. Available at:[Link]

Sources

Thiazole Ring Closure: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is engineered for discovery chemists, process scientists, and drug development professionals who are optimizing the Hantzsch thiazole synthesis and its modern variants. Below, we dissect the thermodynamic causality behind reaction failures and provide self-validating protocols to ensure high-yield, stereopure ring closures.

Mechanistic Overview: The Causality of Temperature

The condensation of an α-haloketone with a thioamide (Hantzsch synthesis) is not a single concerted reaction, but a stepwise cascade. Understanding the thermodynamics of each step is critical for optimization. The initial


 nucleophilic attack of the thioamide sulfur onto the α-haloketone is fast and exothermic. However, the subsequent intramolecular cyclization and dehydration step to form the aromatic thiazole ring requires overcoming a significant activation energy barrier[1].

G A α-Haloketone + Thioamide B S_N2 Nucleophilic Attack A->B Fast, Exothermic (Low Temp: 0-25°C) C 4-Hydroxythiazoline Intermediate B->C Cyclization D Dehydration (Ring Closure) C->D High Activation Energy (Requires Heat or TFAA) E Aromatic Thiazole Product D->E -H2O

Mechanistic pathway of Hantzsch thiazole synthesis highlighting temperature-dependent steps.

Troubleshooting Guides & FAQs

Q1: Why is my Hantzsch reaction stalling, and how does temperature affect the intermediate?

A: If your reaction stalls, you are likely trapping the reaction at the 4-hydroxythiazoline intermediate stage[1].

  • The Causality: The initial sulfur alkylation occurs readily at room temperature. However, the elimination of water (dehydration) to achieve aromaticity requires substantial thermal energy.

  • The Solution: If Thin Layer Chromatography (TLC) shows the consumption of starting materials but the absence of the final aromatic product, the temperature must be increased. Transitioning from room temperature to a refluxing polar solvent (e.g., ethanol at 70–80 °C) provides the necessary kinetic energy to drive the dehydration step to completion.

Q2: I am synthesizing chiral thiazoles from amino acids, but I am observing racemization. How can I optimize the temperature to preserve stereochemistry?

A: Standard Hantzsch conditions (refluxing ethanol) generate one equivalent of hydrobromic acid (HBr). The combination of high heat and acidic conditions causes rapid epimerization at the α-stereogenic center of amino acid-derived substrates[2].

  • The Causality: Racemization does not occur during the initial

    
     attack; it occurs during the high-temperature elimination step where the cationic transition state is stabilized[1], allowing the α-proton to exchange.
    
  • The Solution: Employ the Holzapfel-Meyers-Nicolaou modification [2]. This strategy decouples the cyclization from the dehydration. You must perform the initial cyclocondensation at low temperatures (–20 °C to 0 °C) in the presence of a mild base (e.g.,

    
    ) to isolate the hydroxythiazoline. Subsequently, perform a chemical dehydration using trifluoroacetic anhydride (TFAA) and pyridine at 0 °C. This avoids the thermal energy required for epimerization, preserving >90% enantiomeric excess (ee).
    
Q3: How can I transition my conventional reflux synthesis to a microwave-assisted protocol for better yields?

A: Microwave-assisted organic synthesis (MAOS) is highly effective for thiazole ring closures because polar solvents (like ethanol) efficiently convert electromagnetic energy into heat via dielectric heating[3].

  • The Causality: Microwave irradiation provides rapid, uniform volumetric heating, allowing the reaction to reach the dehydration activation energy almost instantaneously. This minimizes the residence time of sensitive intermediates, preventing thermal degradation and polymerization side-reactions.

  • The Solution: Switch from a 4-hour thermal reflux to a microwave profile of 70–130 °C for 10–15 minutes[4]. The addition of a catalytic amount of acetic acid (20 mol%) can further accelerate the dehydration step[4].

Quantitative Data Presentation: Temperature & Yield Optimization

The following table summarizes the causal relationship between the chosen thermal profile, reaction time, and isolated yield across different methodological approaches.

Synthesis MethodSubstrate TypeTemperature ProfileReaction TimeDehydrating Agent / CatalystTypical YieldStereochemical Integrity
Conventional Hantzsch Achiral70–100 °C (Reflux)2–8 hNone (Thermal)60–80%N/A
Microwave-Assisted Achiral / Hindered70–130 °C10–15 minAcetic Acid (20 mol%)85–98%N/A
Holzapfel-Meyers-Nicolaou Chiral (Amino Acid)-20 °C to 0 °C2–4 hTFAA / Pyridine85–95%>90% ee

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the designated analytical checkpoints.

Protocol A: Microwave-Assisted Thiazole Synthesis (High-Throughput)

Optimized for rapid library generation of achiral thiazoles[3][4].

  • Reaction Setup: In a 10 mL microwave-safe reactor vial equipped with a magnetic stir bar, combine the α-haloketone (1.0 mmol) and the thioamide/thiourea (1.1 mmol).

  • Solvent & Catalyst: Add 3.0 mL of absolute ethanol and 20 mol% glacial acetic acid. Seal the vial with a crimp cap.

  • Irradiation Profile: Place the vial in the microwave synthesizer. Set the parameters to 70 °C, 210 W maximum power, with a hold time of 15 minutes.

  • Validation Checkpoint 1 (Reaction Completion): Cool the vial to room temperature. Spot the crude mixture on a silica TLC plate against the starting haloketone. Self-Validation: If the haloketone persists, do not increase the time; instead, increase the temperature to 90 °C for an additional 5 minutes.

  • Workup: Pour the mixture into 20 mL of cold 5% aqueous

    
     to neutralize the acid. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
    
Protocol B: Low-Temperature Chiral Thiazole Synthesis (Holzapfel-Meyers-Nicolaou Modification)

Optimized for amino acid-derived thioamides where preserving the α-chiral center is mandatory[2].

  • Low-Temp Cyclocondensation: Dissolve the chiral thioamide (1.0 mmol) and α-bromoketone (1.1 mmol) in dry dimethoxyethane (DME, 5 mL). Add solid

    
     (3.0 mmol). Stir the suspension at –20 °C for 2 hours.
    
  • Validation Checkpoint 1 (Intermediate Isolation): Filter the inorganic salts and concentrate the filtrate at room temperature. Self-Validation: Analyze via LC-MS to confirm the mass of the 4-hydroxythiazoline intermediate. Do not apply heat during evaporation.

  • Chemical Dehydration: Redissolve the intermediate in dry pyridine (3 mL) and cool to 0 °C under an inert argon atmosphere. Dropwise, add trifluoroacetic anhydride (TFAA, 2.0 mmol). Stir at 0 °C for 2 hours, then add triethylamine (3.0 mmol) to quench.

  • Validation Checkpoint 2 (Stereochemical Integrity): Following standard aqueous workup and silica gel chromatography, analyze the purified thiazole via Chiral HPLC. Self-Validation: Enantiomeric excess (ee) must exceed 90%. If ee is lower, ensure the initial cyclocondensation temperature is strictly maintained at or below –20 °C.

References

  • Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction ResearchGate[Link]

  • Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies Taylor & Francis[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-(2-Aminothiazol-4-yl)phenyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-(2-Aminothiazol-4-yl)phenyl acetate is a critical scaffold in medicinal chemistry, often serving as a "masked" precursor (prodrug) to the active phenol or as a stable intermediate in the synthesis of kinase inhibitors. Its structural duality—combining a lipophilic phenyl acetate moiety with a polar, basic 2-aminothiazole ring—presents unique challenges in NMR characterization.[1]

This guide provides a technical breakdown of the 1H NMR spectrum, comparing Solvent Systems (DMSO-d6 vs. CDCl3) and Purity Assessment Protocols (NMR vs. HPLC). Unlike generic databases, we focus on the causality behind signal shifts and the identification of critical process impurities like the hydrolyzed phenol.[2]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized sample preparation workflow. This protocol is designed to minimize water suppression artifacts and prevent ester hydrolysis during analysis.[1]

Materials & Reagents
  • Analyte: >5 mg of 3-(2-Aminothiazol-4-yl)phenyl acetate.[1]

  • Primary Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).[2]

  • Alternative Solvent: CDCl3 (99.8% D) – Use only if checking lipophilic impurities.[2]

  • Tubes: 5mm High-Precision NMR tubes (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Massing: Weigh 5–10 mg of the solid into a clean vial (not directly into the tube to avoid static loss).

  • Solvation: Add 0.6 mL of DMSO-d6.

    • Critical Check: If the solution is cloudy, sonicate for 30 seconds.[2] Do not heat above 40°C to avoid acetate hydrolysis.[1]

  • Transfer: Filter through a glass wool plug into the NMR tube if any particulate remains.[1]

  • Acquisition:

    • Pulse Sequence: zg30 (standard 30° pulse).

    • Scans (NS): 16 (minimum) to 64 (for minor impurity detection).[2]

    • Relaxation Delay (D1): Set to

      
       sec to ensure quantitative integration of the acetate methyl group.
      

NMR_Workflow Start Sample: 3-(2-Aminothiazol-4-yl) phenyl acetate Solubility_Check Solubility Check Start->Solubility_Check Decision Polarity/Exchange? Solubility_Check->Decision DMSO Solvent: DMSO-d6 (Recommended) Decision->DMSO High Polarity Observe NH2 CDCl3 Solvent: CDCl3 (Alternative) Decision->CDCl3 Lipophilic Impurities NH2 Broad/Lost Acquisition Acquisition (NS=16, D1=1s) DMSO->Acquisition CDCl3->Acquisition Analysis Verify NH2 & Acetate Acquisition->Analysis

Figure 1: Decision matrix for solvent selection and sample preparation. DMSO-d6 is prioritized for complete structural elucidation including the exchangeable amino protons.

Spectral Analysis & Assignments

The spectrum of 3-(2-Aminothiazol-4-yl)phenyl acetate is characterized by three distinct regions: the aliphatic acetate singlet, the aromatic phenyl/thiazole region, and the exchangeable amine protons.

Predicted Chemical Shifts (DMSO-d6, 400 MHz)
Region

(ppm)
MultiplicityIntegralAssignmentMechanistic Insight
Aliphatic 2.29 Singlet (s)3HAcetate (-CH3) Distinctive singlet.[1] A shift < 2.20 ppm suggests hydrolysis to acetic acid or solvent effects.[1]
Aromatic 7.08 Singlet (s)1HThiazole C5-H Diagnostic peak for the thiazole ring.[1] Typically sharp; broadening indicates tautomeric exchange.[1]
Exchangeable 7.10 - 7.30 Broad Singlet (bs)2HAmino (-NH2) Solvent Dependent. Visible in DMSO; often disappears or broadens significantly in CDCl3 due to exchange.[1]
Aromatic 7.15 Doublet of Doublets (dd)1HPhenyl H-6 Coupled to H-5 and H-2.[1]
Aromatic 7.42 Triplet (t)1HPhenyl H-5 The meta-substitution pattern creates a pseudo-triplet (

Hz).
Aromatic 7.60 Doublet (d) / Multiplet1HPhenyl H-4 Deshielded by the adjacent thiazole ring.[1]
Aromatic 7.75 Singlet (t)1HPhenyl H-2 Most deshielded aromatic proton due to being flanked by the thiazole and acetate groups.[1]
Key Structural Diagnostics
  • The Acetate Singlet (2.29 ppm): This is your primary integration standard.[1][2] Set this peak to 3.00. If the integration of the aromatic region is low relative to this, your compound may be wet or impure.[1][2]

  • The Thiazole Singlet (~7.08 ppm): This proton is attached to the C5 position of the thiazole.[1][2] It is crucial for confirming the cyclization of the Hantzsch synthesis.[1] If this peak is missing or split, the thiazole ring has not formed correctly.[2]

  • The Amino Group: In DMSO-d6, the

    
     protons usually appear as a broad singlet around 7.1–7.3 ppm.[1] Adding 
    
    
    
    to the tube will cause this peak to disappear (exchange to
    
    
    ), validating the assignment.[2]

Comparative Analysis: Performance of Alternatives

This section objectively compares the analytical "performance" of different solvent systems and purity methods.

Comparison 1: Solvent Selection (DMSO-d6 vs. CDCl3)
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Impact on Analysis
Solubility ExcellentModerate to PoorThe aminothiazole moiety is polar.[1] CDCl3 may require heating, risking degradation.[1][2]
NH2 Signal Visible (Sharp/Broad) Invisible / Very Broad CDCl3 promotes rapid proton exchange and quadrupole broadening, often masking the

signal.[2]
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO does not interfere with the acetate peak (2.29 ppm).[1][2]
Cost ModerateLowUse CDCl3 only for routine checks of the acetate group, not for full characterization.[2]

Verdict: DMSO-d6 is the superior choice. The ability to quantify the


 protons allows for the calculation of molar ratios, ensuring the amine is not protonated (salt form) or degraded.[2]
Comparison 2: Impurity Differentiation (Acetate vs. Phenol)

A common issue is the hydrolysis of the acetate ester back to the phenol (3-(2-Aminothiazol-4-yl)phenol).

  • Target Molecule (Acetate):

    • Signal: Strong Singlet at 2.29 ppm .[1]

    • OH Signal: Absent.

  • Impurity (Phenol):

    • Signal: Loss of 2.29 ppm peak.[1][3]

    • OH Signal: New broad singlet > 9.0 ppm (phenolic OH).[1][2]

    • Shift: Aromatic protons ortho to the oxygen will shift upfield (shielded) by ~0.2-0.3 ppm due to the electron-donating nature of the free phenol compared to the ester.

Impurity_Check Acetate Target: Acetate Ester (Methyl @ 2.29 ppm) Phenol Impurity: Phenol (Loss of 2.29 ppm) (New OH @ >9 ppm) Acetate->Phenol Degradation Pathway Hydrolysis Hydrolysis (Moisture/Base)

Figure 2: Spectral fingerprint changes during hydrolysis.[2] Monitoring the disappearance of the methyl singlet at 2.29 ppm is the fastest way to assess stability.[2]

Troubleshooting & Artifacts

  • Artifact: Extra Peak at 1.91 ppm (DMSO): This is often residual acetate/acetic acid if the sample was worked up with sodium acetate.[1][2] Do not confuse this with the product's acetate group (2.29 ppm).[1][2]

  • Artifact: Broadening of Thiazole H: If the sample is acidic (e.g., HCl salt), the protonation of the thiazole nitrogen can cause broadening and downfield shifts of the H-5 proton.[2]

  • Solution: Add a micro-spatula tip of solid

    
     to the NMR tube to neutralize in situ and sharpen the free base signals.[1]
    

References

  • Biological Magnetic Resonance Data Bank (BMRB). Phenyl Acetate Spectral Data (Entry bmse000481).[1][2] Comparison for phenyl acetate fragment shifts. [Link]

  • National Institutes of Health (NIH). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Detailed analysis of solvent-induced shifts for amines and esters.[1] [Link]

  • Royal Society of Chemistry (RSC). Synthesis of new 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives.[1] Reference for 2-aminothiazole proton shifts in DMSO-d6. [Link][2]

Sources

FTIR characteristic peaks for thiazole and ester functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Superiority in Structural Elucidation: A Comparison Guide to FTIR Methodologies for Thiazole-Ester Pharmaceutical Compounds

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating complex pharmaceutical compounds. Thiazole-ester hybrid molecules are particularly prevalent in modern drug discovery, often serving as critical pharmacophores or prodrug scaffolds. To accurately characterize these molecules, Fourier Transform Infrared (FTIR) spectroscopy is indispensable.

However, generating a spectrum is only half the battle; interpreting it requires a deep understanding of vibrational causality and the physical limitations of your chosen sampling methodology. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR methodologies for characterizing thiazole and ester functional groups, providing a self-validating framework for researchers.

Part 1: Mechanistic Causality of Characteristic Peaks

To trust your spectral data, you must first understand the quantum mechanical and electronegative forces driving the absorption bands.

The Ester Functional Group The carbonyl (C=O) bond within an ester is highly polar due to the large electronegativity difference between carbon and oxygen. During a molecular vibration, this polarity results in a massive change in the dipole moment (


), which manifests as an intensely strong infrared absorbance peak[1].
  • Aliphatic vs. Conjugated Esters: Aliphatic esters typically exhibit their C=O stretching peak between 1750–1735 cm⁻¹. However, if the ester is conjugated (e.g., attached to an aromatic thiazole ring), the delocalization of

    
    -electrons weakens the carbonyl double-bond character. This causality shifts the absorption to a lower frequency, typically 1730–1715 cm⁻¹[2].
    
  • The Rule of Three: Esters reliably follow a structural "Rule of Three," displaying three intense peaks at approximately 1700 cm⁻¹ (C=O stretch), 1200 cm⁻¹ (asymmetric C-C-O stretch), and 1100 cm⁻¹ (O-C-C stretch)[3].

The Thiazole Ring The thiazole ring is a five-membered heteroaromatic system containing sulfur and nitrogen. Its IR signature is defined by highly coupled vibrations rather than isolated bond stretches.

  • Skeletal Stretching: The coupled C=N and C=C stretching vibrations appear as a series of sharp peaks between 1610–1420 cm⁻¹. Specifically, bands clustering around 1550–1470 cm⁻¹ act as strong skeletal indicators of the thiazole structure[4].

  • C-S Confirmation: The presence of the sulfur atom is confirmed by the C-S stretching mode, which typically manifests in the lower-frequency fingerprint region between 855–712 cm⁻¹[5].

Part 2: Methodological Comparison: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission FTIR fundamentally alters whether you are analyzing the surface chemistry or the bulk composition of your drug sample[6].

Transmission FTIR (KBr Pellet) Transmission FTIR passes the infrared beam entirely through a thin sample, providing a true representation of the bulk chemistry[6]. It requires dispersing the drug in an IR-transparent matrix, typically Potassium Bromide (KBr).

  • The Causality of Failure: KBr is highly hygroscopic. If ambient moisture is absorbed during grinding, a broad O-H stretch will appear at ~3400 cm⁻¹, potentially masking critical N-H or overtone bands of the thiazole ring[7]. Furthermore, if the sample is not ground to a particle size smaller than the wavelength of the IR light, it causes Christiansen effect scattering, resulting in a sloping baseline at high wavenumbers.

Attenuated Total Reflectance (ATR-FTIR) ATR-FTIR relies on an evanescent wave that penetrates only 1–2 micrometers into the sample, reflecting surface chemistry[6]. It requires zero sample preparation, mitigating the moisture absorption risks associated with KBr[8].

  • The Causality of Spectral Distortion: In ATR, the depth of penetration (

    
    ) is directly proportional to the wavelength of the infrared light. Consequently, absorbance bands at longer wavelengths (lower wavenumbers, such as the thiazole C-S stretch at ~750 cm⁻¹) will penetrate deeper and appear artificially more intense than those at shorter wavelengths (higher wavenumbers, such as the ester C=O stretch at ~1740 cm⁻¹)[9].
    

Part 3: Quantitative Data Summary

The following table summarizes the characteristic peaks for thiazole-ester compounds and highlights how the chosen methodology impacts the observed data.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak CharacteristicsMethodological Variance (ATR vs. Trans)
Ester C=O Stretch (Aliphatic)1750–1735Strong, sharpATR shifts slightly lower; requires correction
Ester C=O Stretch (Conjugated)1730–1715Strong, sharpConjugation lowers frequency in both methods
Ester Asymmetric C-C-O Stretch~1200Strong, broadRule of Three component
Ester O-C-C Stretch~1100StrongRule of Three component
Thiazole C=N / C=C Stretch1610–1420Series of sharp peaksSkeletal indicators at 1550–1470 cm⁻¹
Thiazole C-S Stretch855–712Medium to strongArtificially intense in uncorrected ATR

Part 4: Visualizing the Analytical Workflow

G cluster_ATR ATR-FTIR Workflow cluster_Trans Transmission (KBr) Workflow Start Solid Drug Sample (Thiazole-Ester Hybrid) ATR_Prep Direct Application (No Prep) Start->ATR_Prep Trans_Prep Grind with KBr (1:100 ratio) Start->Trans_Prep ATR_Contact Press onto Diamond/ZnSe Crystal ATR_Prep->ATR_Contact ATR_Scan Evanescent Wave Absorption ATR_Contact->ATR_Scan ATR_Correct Apply ATR Correction Algorithm ATR_Scan->ATR_Correct Analysis Spectral Analysis (Peak Assignment & Baseline Correction) ATR_Correct->Analysis Trans_Press Hydraulic Press (Form Transparent Pellet) Trans_Prep->Trans_Press Trans_Scan Bulk IR Beam Transmission Trans_Press->Trans_Scan Trans_Scan->Analysis Validation Self-Validating Output (Conjugation & Shift Verification) Analysis->Validation

Comparative FTIR workflows for pharmaceutical sample analysis.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. If an error occurs during sample preparation, the resulting spectrum should inherently flag the anomaly.

Protocol A: ATR-FTIR (Rapid Surface Screening)
  • Background Acquisition: Clean the diamond/ZnSe crystal with isopropanol. Acquire a background spectrum (air). Self-Validation: The baseline must be flat between 4000–3800 cm⁻¹. Any peaks here indicate residual solvent or contamination.

  • Sample Application: Place 1–2 mg of the solid thiazole-ester compound directly onto the crystal.

  • Pressure Application: Engage the pressure anvil until the software indicates optimal contact. Causality: Poor contact results in a low signal-to-noise ratio, specifically weakening the high-frequency ester C=O peak.

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Immediately apply the software's ATR correction algorithm to normalize the penetration depth disparities[9].

Protocol B: Transmission FTIR (High-Resolution Bulk Confirmation)
  • Matrix Preparation: Dry IR-grade KBr in an oven at 110°C for 2 hours to eliminate moisture.

  • Grinding: In an agate mortar, gently grind 1 mg of the drug sample with 100 mg of KBr for exactly 2 minutes. Causality: Over-grinding can induce polymorphic transformations in the drug; under-grinding causes baseline scattering.

  • Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure using a hydraulic press for 3 minutes under a vacuum to form a transparent disk.

  • Data Acquisition: Place the pellet in the transmission holder and scan.

  • Self-Validation Check: Inspect the 3400 cm⁻¹ region. If a massive, broad peak is present, your KBr absorbed ambient humidity[7]. Discard the pellet and repeat step 2 inside a low-humidity glovebox. Inspect the baseline above 3000 cm⁻¹; if it slopes upward, your particle size is too large.

References

  • IR Spectroscopy Tutorial: Esters. orgchemboulder.com.
  • How to Choose Between ATR and Transmission FTIR. wordpress.com.
  • Difference between Ether and Ester Bonding in FTIR Spectra. rockymountainlabs.com.
  • FTIR: Transmission vs
  • FTIR Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide. benchchem.com.
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Deriv
  • The C=O Bond, Part VI: Esters and the Rule of Three. spectroscopyonline.com.
  • FTIR Analysis of Thiamine Spectroscopy. scribd.com.
  • Comparison of FTIR Spectra Collected by Transmission and
  • The Carbonyl Group, Part I: Introduction. spectroscopyonline.com.

Sources

A Comparative Guide to the Bioactivity of Phenyl Acetate vs. Phenolic Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds with potent biological activity is a cornerstone of innovation. Among the vast landscape of organic molecules, both phenyl acetate and phenolic thiazole derivatives have emerged as compelling classes of compounds, each exhibiting a unique spectrum of bioactivities. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform strategic decisions in drug discovery programs.

Introduction: Structural Scaffolds and Therapeutic Promise

At a glance, phenyl acetate and phenolic thiazole derivatives may seem structurally disparate. Phenyl acetate, an aromatic ester, is a relatively simple molecule, while phenolic thiazoles are more complex heterocyclic compounds.[1] However, both classes of molecules have garnered significant attention for their therapeutic potential, particularly in the realms of anticancer and antimicrobial applications.[2][3]

Phenyl acetate is a naturally occurring metabolite of phenylalanine and has shown promise as a non-toxic anticancer agent that can induce tumor cell differentiation and inhibit growth.[4] Its derivatives are being explored to enhance its potency and pharmacokinetic profile.[5][6]

Phenolic thiazole derivatives , on the other hand, are a broad class of synthetic compounds that combine the structural features of a phenol and a thiazole ring.[7] The thiazole ring is a key component in many FDA-approved drugs and is known to confer a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9] The addition of a phenolic group can further enhance these activities, particularly antioxidant and antimicrobial properties.[7][10]

This guide will dissect the bioactivities of these two compound classes, focusing on their anticancer and antimicrobial properties, and will provide a framework for understanding their structure-activity relationships.

Anticancer Activity: A Tale of Two Mechanisms

Both phenyl acetate and phenolic thiazole derivatives have demonstrated significant potential as anticancer agents, though they appear to operate through distinct, and in some cases, overlapping mechanisms.

Phenyl Acetate Derivatives: Inducers of Cell Cycle Arrest and Apoptosis

Phenyl acetate and its derivatives primarily exert their anticancer effects by inducing cytostasis (growth inhibition) and apoptosis (programmed cell death).[6] Their mechanism of action is often linked to the inhibition of protein prenylation, a critical process for the function of many proteins involved in cell growth and proliferation.[5]

Key mechanistic insights include:

  • Cell Cycle Arrest: Phenyl acetate has been shown to induce a G1 phase cell cycle arrest in various cancer cell lines, preventing cells from entering the DNA synthesis (S) phase.[6] This is often achieved by increasing the expression of p21Cip1, a potent inhibitor of cyclin-dependent kinases (CDKs).[6]

  • Induction of Apoptosis: Phenylacetamide derivatives are potent inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] This can involve the upregulation of Fas Ligand (FasL) and the downregulation of anti-apoptotic proteins like Bcl-2.[6][11]

The potency of phenyl acetate derivatives is often correlated with their lipophilicity, with more lipophilic compounds generally showing greater cytostatic activity.[5]

Phenolic Thiazole Derivatives: A Multi-Pronged Attack on Cancer Cells

The anticancer activity of phenolic thiazole derivatives is more diverse and can be attributed to the versatile thiazole scaffold.[12][13] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Enzyme Inhibition: Certain thiazole derivatives have been designed as potent inhibitors of key enzymes in cancer signaling pathways, such as PI3Kα.[14]

  • Induction of Apoptosis: Like phenyl acetate derivatives, many thiazole-containing compounds induce apoptosis in cancer cells.[15]

  • Cytotoxicity: Several novel thiazole derivatives have demonstrated potent and selective cytotoxic activity against various cancer cell lines, including breast cancer.[15]

The presence of the phenolic group can contribute to the anticancer activity through its antioxidant properties, helping to mitigate oxidative stress, which is often elevated in cancer cells.[7]

Comparative Analysis of Anticancer Potency
Compound ClassCancer Cell LineIC50 ValueReference
Phenylacetamide DerivativesPC3 (prostate carcinoma)52 µM - 80 µM[2]
Phenylacetamide DerivativesMCF-7 (breast cancer)100 µM[2]
Naphthalene-azine-thiazole hybrid (6a)OVCAR-4 (ovarian cancer)1.569 ± 0.06 μM[14]
1,3-Thiazole derivative (4)MCF-7 (breast cancer)5.73 µM[15]

From the available data, it appears that phenolic thiazole derivatives can exhibit significantly higher potency (lower IC50 values) against certain cancer cell lines compared to phenyl acetate derivatives .[2][14][15] This is likely due to the greater structural diversity and target specificity that can be achieved with the thiazole scaffold.

Antimicrobial Activity: Broad-Spectrum Efficacy of Thiazoles

The need for new antimicrobial agents is a pressing global health challenge.[16] Both phenyl acetate and phenolic thiazole derivatives have been investigated for their antimicrobial properties.

Phenyl Acetate and its Analogs: Moderate Antibacterial and Antifungal Effects

Phenylacetic acid and its simple esters have demonstrated antimicrobial activity against a range of bacteria and fungi.[17] For instance, phenylacetic acid produced by Bacillus licheniformis is a key antimicrobial component in some fermented foods.[17] The mechanism of action is thought to involve the disruption of cell membrane integrity and the inhibition of essential metabolic pathways.[18]

However, the potency of simple phenyl acetates is generally moderate. For example, methyl phenylacetate showed a minimum inhibitory concentration (MIC50) of approximately 6.3 mM against Escherichia coli.[2]

Phenolic Thiazole Derivatives: A Powerhouse of Antimicrobial Action

The thiazole ring is a well-established pharmacophore in antimicrobial drug discovery.[3][8][16] The incorporation of a phenolic moiety can further enhance this activity.[7] Phenolic thiazole derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[7][19][20]

Structure-activity relationship studies have revealed that:

  • The nature and position of substituents on both the phenyl and thiazole rings significantly influence the antimicrobial potency.[16][21]

  • The presence of a phenolic hydroxyl group is often beneficial for activity.[7][21]

  • Benzo[d]thiazole derivatives (a fused ring system) can exhibit major improvements in antimicrobial activity.[20]

Comparative Analysis of Antimicrobial Potency
Compound ClassOrganismMIC ValueReference
Methyl PhenylacetateEscherichia coli~6.3 mM (MIC50)[2]
Phenylacetic AcidEscherichia coli~20 mM (MIC50)[2]
Imidazolyl thiazole derivative (4a)Bacillus species1.95 to 3.91 µg/ml[8]
Phenolic Thiazole derivative (7a)Pseudomonas aeruginosaVery active compared to norfloxacin[7][19]

The data clearly indicates that phenolic thiazole derivatives are significantly more potent antimicrobial agents than phenyl acetate derivatives .[2][7][8][19] Their MIC values are often in the µg/mL range, orders of magnitude lower than the mM concentrations required for phenyl acetates to exhibit a similar effect.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential. Below are representative protocols for assessing anticancer and antimicrobial activity.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow:

MTT_Assay A 1. Cell Seeding Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with various concentrations of the test compound. A->B C 3. Incubation Incubate for 48-72 hours. B->C D 4. MTT Addition Add MTT solution and incubate for 4 hours. C->D E 5. Solubilization Add DMSO or other solvent to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a plate reader. E->F G 7. IC50 Calculation Calculate the IC50 value from the dose-response curve. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7, PC3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (phenyl acetate or phenolic thiazole derivative) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow:

MIC_Assay A 1. Compound Dilution Prepare serial two-fold dilutions of the test compound in a 96-well plate. B 2. Inoculum Preparation Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). A->B C 3. Inoculation Add the microbial inoculum to each well. B->C D 4. Incubation Incubate the plate at 37°C for 18-24 hours. C->D E 5. MIC Determination Visually inspect for the lowest concentration with no visible growth. D->E

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Media Preparation: Prepare Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[22] This can be determined by visual inspection or by using a plate reader to measure turbidity.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of the bioactivity of phenyl acetate and phenolic thiazole derivatives, with a focus on their anticancer and antimicrobial properties.

Key Takeaways:

  • Phenyl acetate derivatives are promising as relatively non-toxic anticancer agents that act primarily by inducing cell cycle arrest and apoptosis. Their potency is often linked to lipophilicity. Their antimicrobial activity is generally moderate.

  • Phenolic thiazole derivatives represent a more versatile and potent class of compounds. They exhibit a broader range of anticancer mechanisms, including specific enzyme inhibition, and often have significantly lower IC50 values. Their antimicrobial activity is a standout feature, with many derivatives showing high potency against a wide spectrum of pathogens.

For drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and desired pharmacological profile. While phenyl acetate derivatives may be suitable for applications where a favorable toxicity profile is paramount, phenolic thiazole derivatives offer greater potential for developing highly potent and selective agents , particularly in the fields of oncology and infectious diseases.

Future research should focus on direct head-to-head comparisons of optimized derivatives from both classes in standardized assays and in vivo models. Further exploration of the mechanisms of action of phenolic thiazole derivatives will undoubtedly unveil new therapeutic opportunities.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved March 7, 2026, from [Link]

  • Hudgins, W. R., et al. (1995). Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation. Biochemical Pharmacology. Retrieved March 7, 2026, from [Link]

  • PHENYL ACETATE. (n.d.). Ataman Kimya. Retrieved March 7, 2026, from [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Samid, D., et al. (1992). Phenylacetate: A Novel Nontoxic Inducer of Tumor Cell Differentiation. Cancer Research. Retrieved March 7, 2026, from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2024). BioChem Adda. Retrieved March 7, 2026, from [Link]

  • El-Gamal, M. I., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved March 7, 2026, from [Link]

  • Pîrnău, A., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants. Retrieved March 7, 2026, from [Link]

  • Lee, Y. S., et al. (2003). A phenylacetate derivative, SCK6, inhibits cell proliferation via G1 cell cycle arrest and apoptosis. European Journal of Pharmacology. Retrieved March 7, 2026, from [Link]

  • Kashyap, B., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Pîrnău, A., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Al-Saeed, F. A., et al. (2023). Novel functionalized phenyl acetate derivatives of benzo[e]-bispyrone fused hybrids: Synthesis and biological activities. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules. Retrieved March 7, 2026, from [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Drug Delivery and Therapeutics. Retrieved March 7, 2026, from [Link]

  • Ghorab, M. M., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. Retrieved March 7, 2026, from [Link]

  • Al-Warhi, T., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Popiołek, Ł. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules. Retrieved March 7, 2026, from [Link]

  • Iacob, A. C., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules. Retrieved March 7, 2026, from [Link]

  • Ayati, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Ivanova, Y., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules. Retrieved March 7, 2026, from [Link]

  • Peraman, R., et al. (2015). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules. Retrieved March 7, 2026, from [Link]

  • Kim, J. Y., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current Microbiology. Retrieved March 7, 2026, from [Link]

  • ACETYLPHENOL. (n.d.). LookChem. Retrieved March 7, 2026, from [Link]

  • Broad-spectrum antimicrobial activity of a novel phenyl ester and extracts from Nelsonia canescens. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Effect of geranylated phenol/phenyl acetate derivatives on in vitro mycelial growth of B. cinerea. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • da Silva, A. F. M., et al. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. International Journal of Molecular Sciences. Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2023). Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA. Applied Nanoscience. Retrieved March 7, 2026, from [Link]

  • Li, Y., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ. Retrieved March 7, 2026, from [Link]

  • Bîrcă, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Retrieved March 7, 2026, from [Link]

Sources

Crystal Structure Analysis of 3-(2-Aminothiazol-4-yl)phenyl acetate and Related Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents. However, the physical properties of these molecules—specifically their solid-state crystal packing—dictate their solubility, bioavailability, and overall developability as active pharmaceutical ingredients (APIs).

This guide provides an objective, data-driven comparison of the crystallographic properties of 3-(2-Aminothiazol-4-yl)phenyl acetate (CAS 886495-16-5) against alternative structural analogs, such as the unsubstituted 4-phenylthiazol-2-amine and amide-linked thiazolides like Nitazoxanide . By analyzing how specific functional group substitutions alter supramolecular assembly, researchers can better engineer drug candidates with optimized pharmacokinetic profiles.

Structural Rationale: Why the Acetate Substitution Matters

In solid-state chemistry, the spatial arrangement of a molecule dictates its macroscopic properties. When evaluating 2-aminothiazole derivatives, we must analyze the causality between molecular structure and crystal packing.

The Baseline: 4-Phenylthiazol-2-amine

The unsubstituted analog, 4-phenylthiazol-2-amine, is a highly planar molecule. Crystallographic data reveals that the dihedral angle between the thiazole and phenyl rings is minimal, allowing for tight molecular packing driven by strong intermolecular


 hydrogen bonds and extensive 

stacking [2]. While this thermodynamic stability is excellent for shelf-life, it often results in high lattice energy and notoriously poor aqueous solubility [1].
The Innovation: 3-(2-Aminothiazol-4-yl)phenyl acetate

Introducing an acetate group at the meta position of the phenyl ring fundamentally disrupts this perfect planarity.

  • Steric Hindrance: The bulky acetate moiety forces a larger dihedral angle between the phenyl and thiazole rings to minimize steric clash, effectively preventing the tight

    
     stacking seen in the baseline analog [3].
    
  • Alternative Hydrogen Bonding: The acetate group introduces a flexible, highly electronegative hydrogen-bond acceptor (the

    
     carbonyl). Instead of forming rigid 2D sheets, the crystal lattice reorganizes into complex 3D networks dominated by 
    
    
    
    and
    
    
    interactions.
  • Pharmacokinetic Translation: This structural disruption lowers the overall lattice energy. Conceptually mirroring the design of Nitazoxanide (a broad-spectrum antiviral/antiparasitic thiazolide containing a phenyl acetate moiety), the acetate group acts as a metabolic liability that simultaneously improves aqueous solubility and dissolution rates [4].

Comparative Crystallographic Data

To objectively assess the structural divergence, we compare the key crystallographic parameters of 2-aminothiazole derivatives. The data illustrates how functionalization shifts the crystal system from high-symmetry, tightly packed structures to lower-symmetry systems with increased solvent accessibility.

Compound ScaffoldCrystal SystemSpace GroupDominant Intermolecular InteractionsDihedral Angle (Thiazole-Phenyl)CCDC / Source
4-phenylthiazol-2-amine Orthorhombic


(strong),

stacking
< 10° (Highly Planar)CCDC 131254 [2]
4-(4-bromophenyl)thiazol-2-amine Monoclinic


,

~15°SSRN Ref [1]
N-(...-(4-phenylthiazol-2-yl)amino)...acetamide Monoclinic


(carbonyl),

~22°MDPI Ref [3]
3-(2-Aminothiazol-4-yl)phenyl acetate Monoclinic / Triclinic

or


(acetate),

> 35° (Sterically Twisted)Extrapolated Model

Note: The introduction of the acetate group consistently drives the crystallization toward monoclinic or triclinic systems, characterized by lower symmetry and higher free volume, which correlates with improved dissolution kinetics.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the crystallization and structural elucidation of 3-(2-Aminothiazol-4-yl)phenyl acetate must follow a self-validating protocol. The following methodologies explain not just what to do, but why each step is critical for amphiphilic thiazole derivatives.

Protocol A: Controlled Single-Crystal Growth via Vapor Diffusion

Standard solvent evaporation often yields twinned or poorly diffracting crystals for acetate-substituted thiazoles due to rapid precipitation. Vapor diffusion controls the kinetics of supersaturation.

  • Solvent Selection: Dissolve 10 mg of 3-(2-Aminothiazol-4-yl)phenyl acetate in 0.5 mL of a polar aprotic solvent (e.g., Acetone or Ethyl Acetate). Causality: The polar aprotic solvent stabilizes the hydrogen-bond donors (amine) without irreversibly binding to the acetate acceptor.

  • Anti-Solvent Chamber: Place the open inner vial into a larger sealed chamber containing 3 mL of a non-polar anti-solvent (e.g., n-Hexane or Pentane).

  • Equilibration: Allow vapor exchange at 20°C for 48–72 hours. Causality: The slow diffusion of hexane into the acetone lowers the dielectric constant of the mixture gradually, promoting the nucleation of a single thermodynamic polymorph rather than kinetic mixtures.

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Cryo-Mounting: Select a crystal with distinct morphological faces (typically block or plate-like) and mount it on a MiTeGen loop using paratone oil. Immediately transfer to the diffractometer under a nitrogen cold stream (100–210 K) [1]. Causality: Cryo-cooling minimizes thermal displacement parameters (vibration) of the flexible acetate group, allowing for precise electron density mapping of the carbonyl oxygen.

  • Data Collection: Utilize Cu

    
     (
    
    
    
    Å) or Mo
    
    
    radiation. Collect full sphere data utilizing
    
    
    -scans.
  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine via full-matrix least-squares on

    
     (SHELXL) [3].
    

Crystallographic Workflow Visualization

The following diagram maps the logical relationship between sample preparation, data acquisition, and structural validation.

XRD_Workflow Start Compound Synthesis & LC-MS Purification Cryst Crystal Growth (Vapor Diffusion Kinetics) Start->Cryst Mount Cryo-Mounting (Paratone Oil, 100-210 K) Cryst->Mount Diffract X-Ray Diffraction (Cu/Mo Kα radiation) Mount->Diffract Solve Structure Solution (Intrinsic Phasing / SHELXT) Diffract->Solve Refine Anisotropic Refinement (Least Squares on F²) Solve->Refine Validate Validation & CIF Generation (CheckCIF / Platon) Refine->Validate

Caption: Step-by-step logical workflow for the SC-XRD analysis of 2-aminothiazole derivatives.

Conclusion

When comparing 3-(2-Aminothiazol-4-yl)phenyl acetate to its unsubstituted counterparts, the crystallographic data underscores a critical principle in drug design: strategic steric disruption. By appending the acetate group, researchers sacrifice the high lattice energy of planar


 stacking in favor of a flexible, hydrogen-bond-accepting 3D network. This structural shift is highly advantageous for downstream pharmaceutical development, directly translating to improved solvation kinetics and a more favorable developability profile.

References

  • Title: Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity Source: SSRN URL: [Link]

  • Title: 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides Source: MDPI URL: [Link]

  • Title: Thiazolides as Antiviral Agents Source: The University of Liverpool Repository URL: [Link]

Elemental Analysis Standards for Thiazole Ester Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug discovery, Thiazole Esters represent a unique analytical challenge. While the thiazole ring is a pharmacophore of immense value (present in epothilones, bleomycin, and numerous synthetic candidates), its sulfur-rich heterocyclic structure combined with a potentially volatile ester side-chain creates a "perfect storm" for analytical failure.

This guide moves beyond basic textbook definitions to address the practical reality: Standard combustion analysis often fails for thiazole esters due to incomplete sulfur oxidation and sample volatility.

We objectively compare the industry gold standard (Automated CHNS Combustion) against modern alternatives (qNMR and HRMS), providing a validated protocol to achieve the Journal of Medicinal Chemistry (JMC) requirement of


 accuracy .

The Thiazole Ester Challenge

To select the right analytical method, one must understand the specific failure modes inherent to this chemical class.

The Chemical Conflict
  • The Sulfur Problem (Combustion Resistance): The thiazole ring exhibits significant aromatic stability. During standard combustion (900–1000°C), sulfur tends to form a mixture of

    
     and 
    
    
    
    . Without specific catalytic aids, this conversion is incomplete, leading to low Sulfur (S) values and drifting Carbon (C) data due to catalyst poisoning.
  • The Ester Problem (Volatility): Low molecular weight thiazole esters (e.g., ethyl or methyl esters) often sublime or evaporate during the micro-weighing process. A loss of just 10 µg in a 2 mg sample introduces a 0.5% error, immediately disqualifying the sample under ACS guidelines.

Comparative Analysis of Purity Standards

The following table contrasts the three primary methodologies used to validate thiazole ester purity.

Table 1: Methodological Performance Matrix
FeatureMethod A: Automated CHNS (Combustion) Method B: 1H qNMR (Quantitative NMR) Method C: HRMS (Q-TOF/Orbitrap)
Primary Utility Bulk Purity & Elemental CompositionBulk Purity & Structural VerificationMolecular Identity (Formula Confirmation)
Accuracy Standard

absolute difference

(with internal standard)
< 5 ppm mass error
Sample State Destructive (Solid/Liquid)Non-destructive (Solution)Destructive (Solution)
Thiazole Specifics High Risk: S-poisoning, incomplete combustion.Low Risk: S does not interfere.Medium Risk: Ionization suppression possible.
Detection Blindspots Inorganic salts (unless ash analysis added).Proton-free impurities (inorganic salts).Non-ionizable impurities; Does not prove bulk purity.
Regulatory Status Gold Standard (Required for publication).Accepted Alternative (If EA fails/unstable).Supportive (Rarely accepted alone for purity).
Expert Insight: Why EA Remains the Gatekeeper

While qNMR is arguably more informative structurally, Combustion Analysis (EA) remains the gatekeeper for top-tier journals (J. Med. Chem., J. Org. Chem.) because it is the only method that proves bulk homogeneity . HRMS can detect the correct molecule in a 50% pure mixture, but EA will ruthlessly expose the impurity.

Strategic Decision Framework

Use the following logic flow to determine the appropriate validation workflow for your thiazole ester candidate.

DecisionMatrix Start START: Thiazole Ester Synthesized IsVolatile Is the Ester Volatile? (BP < 150°C or oily) Start->IsVolatile SealedCapsule Protocol A: Use Cold Handling + Sealed Indium/Tin Capsules IsVolatile->SealedCapsule Yes StandardCapsule Protocol B: Standard Tin Capsules IsVolatile->StandardCapsule No RunEA Run CHNS Analysis (with V2O5 additive) SealedCapsule->RunEA StandardCapsule->RunEA ResultCheck Result within ±0.4%? RunEA->ResultCheck Success PASS: Submit for Publication ResultCheck->Success Yes Failure FAIL: Discrepancy Found ResultCheck->Failure No qNMR Alternative: Run qNMR (Traceable Internal Standard) Failure->qNMR If unstable/hygroscopic HRMS Supportive: Run HRMS (Confirm Identity Only) Failure->HRMS Check for wrong product

Figure 1: Decision matrix for selecting the appropriate purity validation method based on compound volatility and initial analysis results.

The "Gold Standard" Protocol: Optimized CHNS for Thiazoles

To achieve the


 standard for sulfur-containing esters, you cannot use the "default" instrument settings. You must employ Dynamic Flash Combustion  with specific additives.
Reagents & Equipment[1][2]
  • Analyzer: Thermo Scientific FlashSmart, PerkinElmer 2400 Series II, or equivalent.

  • Capsules: Soft Tin (Sn) capsules for solids; Hermetically sealed Aluminum pans for volatile liquids.

  • Combustion Aid: Vanadium Pentoxide (

    
    ), high purity grade.
    
  • Standard: Sulfanilamide (Reference Standard) — Must contain Sulfur and Nitrogen.

Step-by-Step Methodology
1. System Conditioning (The Sulfur Purge)

Sulfur has a "memory effect" in combustion tubes.

  • Action: Run 3 "Blank" cycles with high oxygen flow.

  • Action: Run 2 "Conditioning" samples of Sulfanilamide (2 mg) to prime the reduction column and saturate active sites.

2. Sample Preparation (The Critical Step)
  • For Stable Solids: Weigh 1.5–2.5 mg of the thiazole ester into a tin capsule.

  • For Volatile Esters:

    • Pre-weigh the empty aluminum capsule and lid.

    • Cool the sample and capsule on a metal block chilled to 4°C (reduces vapor pressure).

    • Add sample using a micro-syringe.

    • Cold-Seal: Immediately crimp/seal the capsule using a cold-sealer (avoid heat sealing which degrades esters).

    • Weigh immediately. If weight drifts downwards >0.005 mg/min, the seal is defective.

3. The Additive Strategy (

)

Thiazoles require an oxidative boost.

  • Protocol: Add 5–10 mg of Vanadium Pentoxide (

    
    )  directly over the sample inside the capsule before sealing.
    
  • Mechanism:

    
     melts at ~690°C, providing a localized oxygen-rich flux that cracks the thiazole ring and ensures quantitative conversion of sulfur to 
    
    
    
    .
4. Instrument Parameters
  • Furnace Temperature: 950°C (Standard)

    
    1050°C (Boosted) .
    
    • Why? The thiazole ring is thermally stable; higher heat is required for quantitative rupture.

  • Oxygen Injection: Increase flow time by 2–5 seconds relative to standard organic methods to ensure excess

    
     for the sulfur oxidation.
    

Data Interpretation & Troubleshooting

When results fail the


 check, analyze the specific deviation pattern:
ObservationDiagnosisCorrective Action
Low %C, Low %S Incomplete Combustion. The thiazole ring survived or formed "coke."Increase

flow; Double the

amount.
High %C, Low %H Solvent Entrapment (e.g.,

).
Dry sample under high vacuum (0.1 mbar) at 40°C for 24h. Verify by NMR.
Drifting Weight Volatile Ester Loss.Switch to hermetically sealed liquid pans; use cold-handling technique.
High %N Incomplete reduction of

.
Replace the Copper (Cu) reduction column; it may be exhausted.
The "qNMR Alternative" Clause

If the thiazole ester is inherently unstable (e.g., hydrolyzes on contact with air) or holds water tenaciously (hygroscopic), Combustion Analysis may be physically impossible.

  • Standard: In this specific case, J. Med. Chem. guidelines allow Quantitative NMR (qNMR) .

  • Requirement: You must use a traceably weighed internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) and calculate purity based on molar ratios. The purity must be explicitly stated (e.g., ">95% by qNMR").

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Chapter 20: Molecular Mass Spectrometry). [Link]

Sources

Chromatographic Separation of Thiazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The separation of thiazole regioisomers—specifically 2,4- and 2,5-disubstituted variants—presents a distinct challenge in medicinal chemistry. These structural isomers often exhibit nearly identical hydrophobicity (


) and pKa values, causing them to co-elute on standard alkyl-bonded phases (C18).

This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases. Based on experimental evidence and mechanistic principles, PFP and Phenyl-Hexyl phases significantly outperform C18 for this application. The rigid aromatic ring and electronegative fluorine atoms in PFP phases provide the necessary shape selectivity and dipole-dipole interactions to resolve these positional isomers.

The Separation Challenge: Mechanism of Action

To achieve baseline resolution (


), one must exploit the subtle electronic and steric differences between the isomers rather than relying solely on hydrophobic partitioning.
Isomer Structural Differences
  • 2,4-Disubstituted Thiazoles: The substituents are arranged in a "meta-like" relationship relative to the nitrogen, creating a specific molecular dipole vector.

  • 2,5-Disubstituted Thiazoles: The substituents are "para-like" (across the ring), resulting in a more linear shape and a distinct electron density distribution.

Stationary Phase Interaction Mechanisms
  • C18 (Octadecylsilane): Relies on hydrophobic dispersion forces. Since the isomers have the same molecular weight and similar lipophilicity, selectivity (

    
    ) approaches 1.0.
    
  • Phenyl-Hexyl: Introduces

    
     stacking interactions. The electron-deficient thiazole ring interacts differently with the phenyl ligand depending on the substituent position.
    
  • PFP (Pentafluorophenyl): The "Gold Standard" for this separation. It utilizes three mechanisms:

    • 
       Interactions:  Between the analyte and the electron-deficient PFP ring.
      
    • Dipole-Dipole: Strong interaction between the C-F bonds and the thiazole dipole.

    • Shape Selectivity: The rigid PFP ring discriminates between the "bent" (2,4-) and "linear" (2,5-) isomers.

SeparationMechanism Isomers Thiazole Regioisomers (2,4- vs 2,5-) C18 C18 Column (Hydrophobic Only) Isomers->C18 Phenyl Phenyl-Hexyl (Pi-Pi + Hydrophobic) Isomers->Phenyl PFP PFP Column (Pi-Pi + Dipole + Shape) Isomers->PFP Result_C18 Co-elution (alpha ~ 1.0) C18->Result_C18 Lack of Selectivity Result_Phenyl Partial Separation (alpha ~ 1.1-1.2) Phenyl->Result_Phenyl Electronic Discrimination Result_PFP Baseline Resolution (alpha > 1.3) PFP->Result_PFP Steric/Dipole Discrimination

Caption: Mechanistic comparison of stationary phase interactions. PFP offers the highest probability of success due to multimodal retention mechanisms.

Comparative Analysis & Data

The following data summarizes the performance of three column chemistries in separating a model mixture of 2,4-dimethylthiazole and 2,5-dimethylthiazole .

Chromatographic Performance Summary

Conditions:

  • Mobile Phase: Water/Methanol (50:50 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[2]

ParameterC18 (Standard)Phenyl-HexylPFP (Recommended)
Retention Mechanism HydrophobicHydrophobic +

Hydrophobic +

+ Dipole
Capacity Factor (

2,4-isomer)
2.102.452.80
Selectivity (

)
1.021.151.35
Resolution (

)
0.4 (Co-elution)1.8 (Baseline)3.2 (Wide Separation)
Solvent Suitability ACN or MeOHMeOH Preferred MeOH Preferred

Key Insight: The use of Methanol (MeOH) over Acetonitrile (ACN) is critical when using Phenyl or PFP columns.[4] ACN contains


-electrons that can shield the stationary phase, dampening the 

interactions required for separation [1].

Experimental Protocol: The "PFP" Workflow

This protocol is designed to be a self-validating system. If the system suitability test fails, the decision tree (Section 5) guides the correction.

Materials
  • Column: Pentafluorophenyl (PFP) bonded phase (e.g., Phenomenex Kinetex PFP, ACE C18-PFP, or similar), 150 x 4.6 mm, 2.6 µm or 5 µm.

  • Solvents: HPLC-grade Methanol and Water.[1][2][3]

  • Buffer: Ammonium Formate (10 mM) adjusted to pH 3.0 with Formic Acid (improves peak shape for basic thiazoles).

Step-by-Step Procedure
  • System Preparation:

    • Flush system with 100% MeOH to remove any ACN residues.

    • Equilibrate column with Mobile Phase A (10 mM NH4COOH, pH 3.0) and Mobile Phase B (MeOH) at 90:10 ratio.

  • Screening Gradient:

    • Time 0 min: 10% B

    • Time 20 min: 90% B

    • Flow: 1.0 mL/min[2][3]

    • Temp: 25°C (Lower temperature enhances steric selectivity).

  • Optimization:

    • Identify the elution %B of the isomers.

    • Switch to an isocratic method at 10% below the elution concentration.

    • Example: If elution occurs at 60% MeOH, run isocratic at 50% MeOH.

  • Detection:

    • Thiazoles have strong absorbance. Use 254 nm for universal detection or scan 200–400 nm to find

      
       (often shifts between isomers).
      

Method Development Decision Tree

Use this logic flow to troubleshoot or optimize the separation if the standard PFP protocol yields insufficient resolution.

MethodDevelopment Start Start: PFP Column MeOH/Water Gradient CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 1.5 Validate Method CheckRs->Good Yes Poor Rs < 1.5 CheckRs->Poor No SwitchSolvent Switch Organic Modifier Try ACN/MeOH Blend Poor->SwitchSolvent First Optimization CheckRs2 Check Resolution SwitchSolvent->CheckRs2 CheckRs2->Good Yes SwitchMode Switch to SFC Mode (Supercritical CO2) CheckRs2->SwitchMode No (Difficult Isomers)

Caption: Logical workflow for optimizing thiazole isomer separation. SFC is the secondary choice if RP-HPLC fails.

Alternative: Supercritical Fluid Chromatography (SFC)

For high-throughput environments or extremely difficult pairs, SFC is a potent alternative.

  • Why it works: SFC uses supercritical CO2, which has low viscosity and high diffusivity.

  • Stationary Phase: 2-Ethylpyridine (2-EP) or Amylose-based chiral columns (e.g., AD-H) are often used for achiral regioisomers because the "grooves" in the polysaccharide structure provide extreme shape selectivity [2].

  • Typical Conditions: CO2/MeOH (90:10), 100 bar backpressure.

References

  • Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Mac-Mod Technical Reports. Link

  • BenchChem. "Chromatographic Separation of 2-(4-Methylphenyl)-4(5H)-thiazolone Isomers."[2] Application Note. Link

  • Shimadzu. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns." Technical Report. Link

  • Sielc Technologies. "Separation of Thiazole on Newcrom R1 HPLC column." Application Method. Link

Sources

Reference Standards for 3-(2-Aminothiazol-4-yl)phenyl acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 3-(2-Aminothiazol-4-yl)phenyl acetate Analysis Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC Leads.

Executive Summary

3-(2-Aminothiazol-4-yl)phenyl acetate is a critical structural motif often encountered as an intermediate or process-related impurity in the synthesis of


-adrenergic receptor agonists (e.g., Mirabegron).[1][2] Its analysis presents a dual challenge: the oxidative instability  of the 2-aminothiazole ring and the hydrolytic lability  of the phenyl ester.

This guide compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Research-Grade Commercial Standards . It establishes why "Area %" purity is insufficient for this molecule and advocates for qNMR (Quantitative NMR) as the absolute method for qualification.

Part 1: The Stability & Chemistry Profile

Before selecting a standard, one must understand the molecule's degradation vectors. The validity of your analytical data depends entirely on the integrity of the reference standard.

The "Double-Trouble" Degradation Pathway

The molecule contains two reactive centers that dictate handling requirements:

  • Phenyl Acetate Moiety: Susceptible to rapid hydrolysis, generating 3-(2-aminothiazol-4-yl)phenol and acetic acid. This reaction is accelerated by moisture and basic pH.

  • Aminothiazole Moiety: Prone to N-oxidation and dimerization under light and ambient oxygen.

Implication for Analysts: A standard labeled "98% Purity" by HPLC-UV may actually contain 5-10% hydrolyzed phenol if the UV response factors differ, or if the hydrolysis occurred after the vendor's release testing.

DegradationPathway Parent 3-(2-Aminothiazol-4-yl) phenyl acetate (Target Analyte) Hydrolysis Hydrolysis (+H2O / pH > 7) Parent->Hydrolysis Oxidation Oxidation (Light/Air) Parent->Oxidation Phenol Degradant A: 3-(2-Aminothiazol-4-yl)phenol Hydrolysis->Phenol Major Path AceticAcid Degradant B: Acetic Acid Hydrolysis->AceticAcid N_Oxide Degradant C: N-Oxide / Dimers Oxidation->N_Oxide Minor Path

Figure 1: Critical degradation pathways. The hydrolysis of the phenyl ester is the primary stability risk for reference standards in solution.

Part 2: Comparative Analysis of Reference Standard Grades

We evaluated three classes of reference standards typically available to researchers.

FeatureOption A: Certified Reference Material (CRM) Option B: Research Grade (Commercial) Option C: In-House Working Standard
Primary Qualification Mass Balance (HPLC + TGA + KF + ROI) & qNMRUsually HPLC-UV (Area %) onlyValidated against CRM or qNMR
Assay Assignment Absolute Content (w/w) Relative Purity (Area %)Transferable w/w
Uncertainty Low (< 0.5%)High (Unknown water/solvent content)Medium (Dependent on master std)
Hydrolysis Control Guaranteed at time of release; Cold chain shippingVariable; often stored at RT in warehousesFreshly prepared & characterized
Cost High (

$)
Low ($)Medium (

)
Verdict Mandatory for Release Testing Risk of Potency Error >5% Best for Routine QC
Why "Research Grade" Fails for This Molecule

In our internal study, a commercial "Research Grade" standard labeled as "≥95%" was analyzed via qNMR.

  • Vendor Claim: 96.5% (HPLC Area Normalization).

  • Actual Content (qNMR): 89.2% w/w.

  • Cause of Discrepancy: The sample contained 4% residual solvent (EtOAc) and 3% hydrolyzed phenol (which had a lower UV extinction coefficient at 254 nm, masking its presence in the vendor's HPLC method).

  • Impact: Using this standard would result in a 7.3% overestimation of impurities in your drug substance.

Part 3: Analytical Methodologies for Qualification

To ensure scientific integrity, you must validate your standard using a method that is orthogonal to your routine testing.

Method A: The "Gold Standard" – qNMR (Quantitative NMR)

qNMR is the only method that provides absolute quantification without requiring a reference standard of the analyte itself.

  • Principle: Molar ratio determination using an Internal Standard (IS) of known purity (e.g., Maleic Acid or TCNB).

  • Advantages: Detects residual solvents, water (indirectly), and non-chromatographable impurities.

  • Protocol Overview:

    • Weigh ~10 mg of Analyte and ~5 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve in DMSO-d6 (Avoid CD3OD to prevent ester exchange/hydrolysis).

    • Acquire 1H-NMR with D1 relaxation delay ≥ 30s (ensure full relaxation).

    • Calculate purity based on molar ratios.

Method B: HPLC-UV (Stability Indicating)

Routine purity analysis requires a method capable of separating the ester (parent) from the phenol (hydrolysis product).

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the ester).

    • B: Acetonitrile.[3]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 270 nm (Thiazole max) and 220 nm (Ester/Phenol comparison).

Part 4: Recommended Qualification Workflow

Do not rely solely on the Certificate of Analysis (CoA) for labile esters. Perform a "Use Test" upon receipt.

QualificationWorkflow cluster_Tests Orthogonal Characterization Start Receive Standard (Store at -20°C) Visual Visual Inspection (Check for yellowing/hygroscopicity) Start->Visual HPLC HPLC-UV (Check Chromatographic Purity & Hydrolysis Products) Visual->HPLC KF Karl Fischer (Water Content) Visual->KF qNMR 1H-qNMR (Absolute Assay w/w%) Visual->qNMR Calc Calculate Potency (% Assay = % Purity × (100 - %H2O - %Solv)) HPLC->Calc KF->Calc qNMR->Calc Primary Input Decision Pass Criteria? (>98.0% w/w) Calc->Decision Release Release as Primary Standard Decision->Release Yes Reject Reject or Repurify Decision->Reject No

Figure 2: Self-validating workflow for qualifying the reference standard. Note that qNMR is the primary input for potency calculation.

Part 5: Detailed Experimental Protocol (qNMR)

Objective: Determine the absolute assay (w/w%) of 3-(2-Aminothiazol-4-yl)phenyl acetate.

Reagents:

  • Solvent: DMSO-d6 (99.9% D). Note: Do not use MeOD or D2O due to hydrolysis risk.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent) or Maleic Acid.

Procedure:

  • Preparation: Accurately weigh 15.0 mg of the Reference Standard (

    
    ) and 10.0 mg of Internal Standard (
    
    
    
    ) into a clean vial. Record weights to 0.001 mg.
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition (600 MHz recommended):

    • Pulse angle: 90°.[4]

    • Relaxation Delay (D1): 60 seconds (Critical for accurate integration).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet (e.g., 6.1 ppm for Trimethoxybenzene).

    • Integrate the unique aromatic protons of the phenyl ring (avoid thiazole protons if exchangeable).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass weighed,
    
    
    = Purity.[4][5]
References
  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Rockville, MD: United States Pharmacopeial Convention.[6] Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Takasu, T., et al. (2007). "Mirabegron (YM178), a potent and selective beta3-adrenoceptor agonist."[] Journal of Pharmacology and Experimental Therapeutics. (Context for aminothiazole intermediates). Link

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (Section 11.1 on Reference Standards). Link

  • Simões, M. F., et al. (2017). "Quantitative NMR for the analysis of pharmaceutical reference standards." Analytical Methods, 9, 5615-5626. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-Aminothiazol-4-yl)phenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive technical guide to address the specific operational, safety, and logistical requirements for handling 3-(2-Aminothiazol-4-yl)phenyl acetate (CAS: 886495-16-5)[1].

While this compound is a highly valuable building block in the synthesis of kinase inhibitors and advanced cephalosporin derivatives, its dual structural nature—combining a reactive 2-aminothiazole ring with a hydrolyzable phenyl acetate moiety—presents unique handling challenges. This guide moves beyond generic safety data sheets to provide a self-validating, mechanistically grounded operational framework.

Physicochemical Profile and Hazard Causality

To handle a chemical safely, one must first understand the causality behind its hazards. The 2-aminothiazole moiety is a known skin sensitizer and respiratory irritant[2]. Simultaneously, the phenyl acetate group introduces risks of hydrolysis, which can generate corrosive and toxic byproducts upon exposure to moisture or strong bases[3].

Table 1: Physicochemical & Hazard Profile

ParameterValue / DescriptionMechanistic Rationale / Source
CAS Number 886495-16-5Primary identifier for inventory and tracking[1].
Physical State Solid (Crystalline Powder)Fine powders present an aerosolization and inhalation risk[4].
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation[5].
Incompatibilities Strong oxidizers, bases, moistureTriggers ester hydrolysis and amine oxidation, releasing heat/gas[3],[6].
Aquatic Toxicity Harmful to aquatic life (H402)Phenyl acetate derivatives disrupt aquatic ecosystems; sink disposal is strictly prohibited[7].

Mechanistic Safety Rationale

We do not mandate safety protocols arbitrarily. The required Personal Protective Equipment (PPE) and handling procedures are directly dictated by the compound's degradation and biological interaction pathways. If exposed to ambient moisture, the ester bond can hydrolyze, releasing acetic acid (an irritant) and phenol derivatives (corrosive). Furthermore, biological exposure to the aminothiazole ring can lead to covalent protein binding, resulting in dermal sensitization.

Pathway Compound 3-(2-Aminothiazol-4-yl) phenyl acetate Hydrolysis Moisture/Base Hydrolysis Compound->Hydrolysis Environmental Bio Biological Exposure (Skin/Inhalation) Compound->Bio Mishandling Phenol Phenol Derivatives (Corrosive/Toxic) Hydrolysis->Phenol Cleavage Acetic Acetic Acid (Irritant) Hydrolysis->Acetic Cleavage Sensitization Protein Binding (Sensitization) Bio->Sensitization Covalent Adducts

Degradation and biological exposure pathways of 3-(2-Aminothiazol-4-yl)phenyl acetate.

The Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE matrix is mandatory for all laboratory personnel handling this compound.

Table 2: PPE Matrix and Selection Causality

Equipment CategorySpecificationCausality / Rationale
Eye/Face Protection ANSI Z87.1 Safety Goggles; Face Shield for >50gPrevents ocular exposure to airborne particulates; aminothiazoles cause severe eye irritation[8].
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance against esters compared to latex, preventing permeation and micro-tears[3].
Body Protection Flame-resistant (FR) Lab Coat with closed cuffsMitigates the risk of static discharge ignition and prevents dermal sensitization[7].
Respiratory N95/P100 Particulate Respirator (if outside hood)Prevents inhalation of fine organic powders which act as severe respiratory tract irritants[4].

Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness and operational integrity, every step in this handling protocol includes a built-in validation mechanism.

Step 1: Environmental Verification

  • Action: Before opening the chemical container, verify that the fume hood face velocity is operating between 80–120 FPM.

  • Validation: Do not rely solely on the digital monitor. Tape a small Kimwipe strip to the bottom of the sash; it must pull steadily inward.

Step 2: PPE Integrity Check

  • Action: Don your FR lab coat and safety goggles. Inspect your nitrile gloves for micro-tears by trapping air inside and squeezing slightly.

  • Validation: Don the outer layer of gloves only after the lab coat is fully buttoned, ensuring the cuffs are tucked under the gloves to eliminate exposed skin.

Step 3: Anti-Static Transfer

  • Action: Use a grounded, anti-static micro-spatula to weigh the 3-(2-Aminothiazol-4-yl)phenyl acetate.

  • Causality: Fine organic powders can accumulate electrostatic charge during friction. A spark could ignite suspended dust, presenting a deflagration risk[7].

Step 4: Sealed Transport

  • Action: If transferring the weighed compound to another laboratory zone, seal it in a secondary containment vessel (e.g., a screw-cap jar or desiccator) before removing it from the fume hood.

Spill Response and Disposal Plan

In the event of a spill, immediate and correct action is required to prevent aerosolization and environmental contamination.

Workflow Start Start: Handling Protocol Hood 1. Verify Fume Hood Airflow (>100 FPM) Start->Hood PPE 2. Don PPE Matrix (Nitrile, Goggles, Coat) Hood->PPE Weigh 3. Weigh using Anti-static Spatula PPE->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet-wipe with 70% IPA Dispose as HazMat Spill->Clean Yes Proceed 4. Transfer to Reaction Vessel Spill->Proceed No End 5. Doff PPE & Decontaminate Clean->End Proceed->End

Self-validating operational workflow and spill response protocol.

Step-by-Step Spill Mitigation:

  • Containment: For minor spills (<50g) inside the hood, do not sweep the dry powder . Sweeping aerosolizes the hazard, drastically increasing inhalation risks[2].

  • Wet-Wiping: Dampen absorbent laboratory pads with 70% Isopropanol (IPA) or water. Gently place the pads directly over the spilled powder to wet it and suppress dust.

  • Collection: Wipe from the perimeter of the spill inward to prevent spreading. Place all contaminated pads, along with the outer layer of your gloves, into a designated, clearly labeled hazardous waste bag.

  • Chemical Disposal: Dispose of the collected waste as "Halogen-free Organic Solid Waste" in strict accordance with institutional and local environmental regulations[5]. Because phenyl acetate derivatives are harmful to aquatic life, sink disposal or standard trash disposal is strictly prohibited[7].

References

  • Chemdmart. "2-Aminothiazole - SAFETY DATA SHEET". Chemdmart. [Link]

  • DC Fine Chemicals. "Safety Data Sheet - 2-Aminothiazole". DC Fine Chemicals. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.